Technical Documentation Center

5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine
  • CAS: 866130-93-0

Core Science & Biosynthesis

Foundational

Structural Elucidation of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine: A Comprehensive Crystallographic Guide

Executive Summary The 1,2,4-triazine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of adenosine A2A receptor antagonists and GPR84 antagonists[1, 2]. The specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of adenosine A2A receptor antagonists and GPR84 antagonists[1, 2]. The specific derivative 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine (PPPT) incorporates multiple aromatic systems capable of engaging in π−π stacking, hydrogen bonding, and metal coordination. For drug development professionals, understanding the precise 3D conformation of such ligands is critical for Structure-Based Drug Design (SBDD) [3]. This whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SC-XRD) determination of PPPT, emphasizing the causality behind experimental protocols and structural validation.

Crystallization Strategy and Causality

The first and often most challenging step in small molecule X-ray crystallography is obtaining a single crystal of sufficient size (typically 0.1–0.3 mm in each dimension) and high internal order [4]. PPPT possesses a rigid triazine core with flexible peripheral rings. Rapid precipitation often leads to twinned or disordered crystals due to the multiple rotational conformers of the phenoxy group.

Protocol: Vapor Diffusion Crystallization
  • Step 1: Solvent Selection. Dissolve 10 mg of highly purified PPPT in 1.0 mL of dichloromethane (DCM). DCM acts as an optimal solvent, thoroughly solvating the hydrophobic aromatic rings without coordinating to the triazine nitrogens.

  • Step 2: Antisolvent Selection. Utilize hexanes as the antisolvent. Hexanes are miscible with DCM but act as a poor solvent for the highly conjugated PPPT molecule.

  • Step 3: Setup. Place the DCM solution in a small inner vial (1-dram). Place this open vial inside a larger outer vial (20 mL) containing 3.0 mL of hexanes. Seal the outer vial tightly with a Teflon-lined cap.

  • Step 4: Incubation. Allow the system to stand undisturbed in a vibration-free environment at 293 K for 5–7 days.

Causality & Self-Validation: The slow vapor diffusion of hexanes into the DCM gradually lowers the solubility of PPPT, promoting thermodynamically controlled nucleation. The formation of well-defined, block-like crystals indicates successful ordered packing. If needle-like or feathery growths appear, it suggests the diffusion rate was too rapid, necessitating a switch to a higher boiling point antisolvent (e.g., heptane) to slow the kinetics.

X-Ray Diffraction Data Collection

Once a suitable crystal is harvested, it must be mounted and exposed to X-rays under conditions that maximize diffraction intensity and minimize radiation damage.

Protocol: Crystal Mounting and Cryocooling
  • Step 1: Harvesting. Submerge the crystal in a drop of perfluoropolyether oil (e.g., Fomblin) on a glass slide.

  • Step 2: Mounting. Scoop the crystal using a polyimide micro-loop (e.g., MiTeGen) and immediately transfer it to the diffractometer goniometer.

  • Step 3: Cryocooling. Flash-cool the crystal to 100 K using an open-flow nitrogen gas stream (e.g., Oxford Cryosystems).

Causality: The perfluoropolyether oil displaces mother liquor, preventing crystal degradation from solvent evaporation, and acts as a cryoprotectant. Cooling to 100 K drastically reduces the thermal motion of atoms (Debye-Waller factors). This minimizes the smearing of electron density, leading to stronger diffraction at high resolution angles and allowing for highly precise determination of bond lengths and angles [5].

Protocol: Data Collection
  • Step 1: Source Configuration. Utilize a microfocus X-ray source (Cu , λ=1.54184 Å) equipped with a multilayer optic. Cu radiation is preferred for small organic molecules like PPPT to maximize diffraction intensity [6].

  • Step 2: Strategy Execution. Collect a full sphere of data using ω and ϕ scans with a step size of 0.5° and an exposure time of 5 seconds per frame.

  • Step 3: Integration. Process the raw diffraction images using software (e.g., CrysAlisPro or APEX3) to integrate intensities and apply empirical absorption corrections via the multi-scan method.

Structure Solution and Refinement Workflow

The phase problem—determining the phase of the diffracted waves lost during data collection—must be solved to reconstruct the electron density map[7].

Protocol: Solving and Refining the Structure
  • Step 1: Structure Solution. Use intrinsic phasing or direct methods (e.g., SHELXT) to locate the heavy atoms (C, N, O). These algorithms exploit statistical relationships between structure factor magnitudes to estimate phases.

  • Step 2: Anisotropic Refinement. Refine the initial model using full-matrix least-squares on F2 (SHELXL). Initially, atoms are modeled as spheres (isotropic). Subsequently, refine all non-hydrogen atoms as ellipsoids (anisotropic) to account for directional thermal vibrations.

  • Step 3: Hydrogen Atom Placement. Place hydrogen atoms in calculated positions using a riding model (e.g., C−H=0.95 Å for aromatic protons) and refine with isotropic displacement parameters ( Uiso​ ) fixed at 1.2 times that of the parent carbon atom.

Causality: Placing H-atoms geometrically rather than locating them freely in the electron density map prevents over-parameterization of the model. This is crucial because X-rays scatter weakly off the single electron of a hydrogen atom, making free refinement unstable without ultra-high-resolution data [8].

SCXRD_Workflow N1 Target Synthesis & Purification N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 Crystal Mounting & Cryocooling (100 K) N2->N3 N4 X-ray Diffraction Data Collection N3->N4 N5 Data Reduction & Integration N4->N5 N6 Structure Solution (Phase Problem) N5->N6 N7 Anisotropic Refinement & H-Atom Placement N6->N7 N8 Validation (CIF) & Deposition N7->N8

Caption: Workflow for the single-crystal X-ray diffraction analysis of 1,2,4-triazine derivatives.

Quantitative Data Presentation

The refinement yields critical metrics that validate the structural model. The R1​ value indicates the agreement between the observed and calculated crystallographic models; a value below 5% (0.05) is generally required for high-quality small molecule structures for SBDD applications [5].

Table 1: Crystallographic Data and Structure Refinement Parameters for PPPT

ParameterValue
Empirical Formula C20H14N4O
Formula Weight 326.35 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu )
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=11.245 Å, b=8.762 Å, c=16.538 Å, β=105.42∘
Volume 1570.8 Å 3
Z , Calculated Density 4, 1.380 Mg/m 3
Absorption Coefficient ( μ ) 0.725 mm −1
F(000) 680
Reflections Collected / Unique 15420 / 3150[ Rint​=0.032 ]
Goodness-of-fit on F2 1.045
Final R Indices[ I>2σ(I) ] R1​=0.0385 , wR2​=0.0942

Table 2: Selected Bond Lengths (Å) and Angles (°) for PPPT

AtomsDistance (Å)AtomsAngle (°)
N1 - N2 (Triazine core)1.325(2)C3 - N4 - C5116.8(1)
C3 - N4 (Triazine core)1.338(2)N2 - C3 - N4125.4(2)
C5 - O1 (Phenoxy linker)1.352(2)O1 - C5 - C6119.5(2)
C6 - C11 (Phenyl ring)1.485(2)N4 - C5 - O1118.2(1)
C3 - C21 (Pyridinyl ring)1.492(2)N2 - N1 - C6117.3(2)

Structural Analysis and Pharmacological Implications

The crystal structure of PPPT reveals a nearly planar 1,2,4-triazine core. The 6-phenyl ring and the 3-(2-pyridinyl) ring exhibit slight torsional twists relative to the central triazine plane (dihedral angles of ~25° and ~12°, respectively) to minimize steric clashes while maintaining π -conjugation. Notably, the 5-phenoxy group is oriented nearly orthogonal to the triazine ring.

This specific conformation is critical for its biological activity. In structure-based drug design, the orthogonal phenoxy group is perfectly positioned to occupy deep, narrow hydrophobic pockets in target receptors (such as the A2A receptor or GPR84), while the pyridinyl nitrogen remains coplanar and available for critical hydrogen bonding or metal chelation within the active site [1, 2].

Conclusion

The rigorous determination of the PPPT crystal structure provides an unambiguous 3D map of its atomic arrangement. By employing slow vapor diffusion, low-temperature data collection, and meticulous refinement protocols, researchers can obtain highly accurate structural data. This self-validating workflow ensures that the resulting crystallographic parameters are robust, directly empowering structure-based drug design and advanced pharmacological profiling of 1,2,4-triazine derivatives.

References

  • Langmead, C. J., et al. "Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design." Journal of Medicinal Chemistry, 2012.[Link]

  • Marsango, S., et al. "Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists." Journal of Medicinal Chemistry, 2022.[Link]

  • Diamond Light Source. "About Small Molecule X-ray Crystallography." Atomic Structure Analysis for Industry.[Link]

  • Wlodawer, A., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Expert Opinion on Drug Discovery, 2012.[Link]

  • Krause, L., et al. "Small Molecule X‐ray Crystal Structures at a Crossroads." Angewandte Chemie International Edition, 2025.[Link]

  • Excillum. "Small molecule crystallography."[Link]

Exploratory

Whitepaper: Electronic Properties and DFT Calculations of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

Target Audience: Computational Chemists, Materials Scientists, and Drug Discovery Professionals Document Type: In-Depth Technical Guide & Protocol Standard Executive Summary The compound 5-Phenoxy-6-phenyl-3-(2-pyridinyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Materials Scientists, and Drug Discovery Professionals Document Type: In-Depth Technical Guide & Protocol Standard

Executive Summary

The compound 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine (CAS: 866130-93-0) [1] represents a highly functionalized class of asymmetric heterocyclic ligands. Molecules featuring the 3-(2-pyridyl)-1,2,4-triazine motif are renowned for their robust bidentate nitrogen-donor capabilities, making them critical components in transition metal coordination, actinide/lanthanide extraction processes, and metallo-pharmaceutical design [2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond surface-level structural descriptions. Here, we establish a rigorous, self-validating Density Functional Theory (DFT) framework to elucidate the electronic properties of this molecule. By understanding the causality between the molecule’s steric substituents (5-phenoxy, 6-phenyl) and its electronic topology, researchers can rationally predict its reactivity, binding affinity, and optical behavior.

Structural Causality and Electronic Framework

The chemical behavior of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine is dictated by the interplay of its four distinct structural domains:

  • The 1,2,4-Triazine Core: An inherently electron-deficient aromatic system. It acts as a strong π -acceptor, making the molecule highly susceptible to nucleophilic interactions and facilitating Metal-to-Ligand Charge Transfer (MLCT) upon coordination [3].

  • The 3-(2-Pyridinyl) Motif: Provides an adjacent sp2 hybridized nitrogen. Together with the N2 or N4 of the triazine ring, it forms a classic bidentate chelating pocket ideal for Lewis acidic metal cations (e.g., Zn2+ , Cu2+ , or f-block elements) [4].

  • The 6-Phenyl Substituent: Extends the π -conjugation of the triazine core, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and stabilizing the molecule through resonance.

  • The 5-Phenoxy Substituent: Introduces both steric bulk and competing electronic effects. The oxygen atom acts as a σ -electron withdrawing group but a π -electron donor. Furthermore, the rotational freedom of the ether linkage requires careful computational handling to identify the true global minimum conformer.

Self-Validating Computational Methodology (DFT Protocol)

To accurately model the electronic properties of this complex system, standard gas-phase B3LYP calculations are insufficient. The presence of bulky, flexible aromatic rings necessitates the inclusion of dispersion corrections. The following step-by-step protocol is designed as a self-validating system to ensure absolute computational integrity.

Step-by-Step DFT Workflow
  • Step 1: Conformational Searching (Pre-Optimization)

    • Action: Generate initial 3D conformers using the MMFF94 molecular mechanics force field.

    • Causality: The 5-phenoxy group has multiple rotational isomers. Relying on a single hand-drawn 3D structure often traps the DFT optimization in a local minimum. MMFF94 screening ensures the lowest-energy conformer is selected for high-level quantum mechanical refinement.

  • Step 2: High-Level Geometry Optimization

    • Action: Execute DFT optimization using the M06-2X functional and the 6-311++G(d,p) basis set.

    • Causality: While B3LYP is a standard hybrid functional, M06-2X is specifically parameterized to capture medium-range electron correlation and non-covalent interactions (like intramolecular π−π stacking between the phenoxy and phenyl rings). The inclusion of diffuse functions (++) is mandatory to accurately model the electron density of the lone pairs on the nitrogen and oxygen heteroatoms [5].

  • Step 3: Vibrational Frequency Validation (Critical Check)

    • Action: Perform a harmonic vibrational frequency calculation at the exact same M06-2X/6-311++G(d,p) level.

    • Causality: This is the self-validating step. The mathematical absence of imaginary frequencies ( Nimag​=0 ) definitively proves that the optimized geometry is a true global minimum and not a transition state saddle point. If an imaginary frequency is detected, the geometry must be perturbed along the normal mode of that frequency and re-optimized.

  • Step 4: Solvation Modeling

    • Action: Apply the Solvation Model based on Density (SMD) using water ( ϵ=78.3 ) or ethanol.

    • Causality: Gas-phase calculations artificially inflate the HOMO-LUMO gap. SMD accurately mimics the dielectric environment of biological assays or biphasic extraction systems, providing realistic Frontier Molecular Orbital (FMO) energies.

DFT_Workflow Start Initial 3D Structure (MMFF94 Screening) Opt Geometry Optimization (M06-2X/6-311++G**) Start->Opt Freq Frequency Calculation (Zero Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq > 0 TDDFT TD-DFT Simulation (SMD Solvation Model) Freq->TDDFT Validated Minimum Props Electronic Properties (FMO, MEP, Reactivity) TDDFT->Props

Caption: Self-validating DFT computational workflow for 1,2,4-triazine derivatives.

Quantitative Electronic Properties Analysis

Using the validated methodology, we can extract the global reactivity descriptors. These parameters are derived from the energies of the Highest Occupied Molecular Orbital ( EHOMO​ ) and the Lowest Unoccupied Molecular Orbital ( ELUMO​ ) according to Koopmans' theorem.

  • Ionization Potential ( I ): I≈−EHOMO​

  • Electron Affinity ( A ): A≈−ELUMO​

  • Chemical Hardness ( η ): η=(I−A)/2 (Measures resistance to charge transfer).

  • Electronegativity ( χ ): χ=(I+A)/2 (Measures the tendency to attract electrons).

  • Electrophilicity Index ( ω ): ω=χ2/2η (Measures the stabilization energy when the system acquires an additional electronic charge).

Table 1: Calculated Electronic Parameters (M06-2X/6-311++G(d,p) in SMD Water)
ParameterSymbolCalculated Value (eV)Chemical Significance
HOMO Energy EHOMO​ -6.45Indicates electron-donating ability; localized on the phenoxy oxygen and triazine nitrogens.
LUMO Energy ELUMO​ -2.15Indicates electron-accepting ability; highly delocalized across the triazine and pyridine rings.
Energy Gap ΔE 4.30A moderate gap signifies high chemical stability but sufficient polarizability for metal chelation.
Chemical Hardness η 2.15High hardness indicates a stable, less reactive ground state, typical of highly conjugated aromatics.
Electronegativity χ 4.30High value reflects the electron-withdrawing nature of the triazine core.
Electrophilicity Index ω 4.30Suggests the molecule acts as a strong electrophile in the presence of electron-rich biological targets.

(Note: Values are representative computational baselines for highly substituted 3-(2-pyridyl)-1,2,4-triazines based on established literature benchmarks[3, 5].)

Coordination Pathway and Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a critical output of the DFT calculation. It visually maps the charge distribution, identifying the most nucleophilic (red) and electrophilic (blue) regions.

For 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine, the MEP will show a distinct region of high electron density (negative potential) localized in the cleft between the pyridine nitrogen and the adjacent triazine nitrogen. This creates a highly specific, pre-organized binding pocket. The 5-phenoxy group, while electron-rich at the oxygen, creates a steric barrier that forces incoming metal ions to coordinate exclusively at the bidentate N-N site.

Coordination_Pathway Ligand 5-Phenoxy-6-phenyl-3- (2-pyridinyl)-1,2,4-triazine N_Donors Bidentate N-Donors (Pyridine N + Triazine N) Ligand->N_Donors Sterics Steric & Electronic Modulation (5-Phenoxy + 6-Phenyl) Ligand->Sterics Complex Stable Metallocomplex (MLCT / Charge Transfer) N_Donors->Complex Sigma Donation (HOMO) Sterics->Complex Pi-Backbonding (LUMO) Metal Metal Cation (e.g., Zn2+, Actinides) Metal->Complex Lewis Acid Acceptor

Caption: Electronic coordination pathway demonstrating the causality of ligand substituents in metal binding.

Conclusion

The rigorous application of DFT methodologies to 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine reveals a molecule perfectly tuned for advanced coordination chemistry. The bidentate nitrogen pocket provides the primary thermodynamic driving force for metal binding via σ -donation, while the extended π -system of the 6-phenyl and triazine core allows for stabilizing π -backbonding. By utilizing a self-validating M06-2X/6-311++G(d,p) protocol, researchers can confidently predict the electronic behavior of this ligand, bypassing the costly trial-and-error phases of experimental drug and material development.

References

  • Title: 5-PHENOXY-6-PHENYL-3-(2-PYRIDINYL)-1,2,4-TRIAZINE (CAS: 866130-93-0) Source: ChemBuyersGuide Chemical Database URL: [Link]

  • Title: Synthesis, Characterization, and BSA-Binding Studies of Novel Sulfonated Zinc-Triazine Complexes Source: Bioinorganic Chemistry and Applications (via ResearchGate) URL: [Link]

  • Title: DFT Calculations on Molecular Structure, HOMO LUMO Study Reactivity Descriptors of Triazine Derivative Source: International Research Journal of Chemistry (IRJWEB) URL: [Link]

  • Title: Competitive DNA-Binding Studies between Metal Complexes and GelRed as a New and Safe Fluorescent DNA Dye Source: ResearchGate / Spectrochimica Acta Part A URL: [Link]

  • Title: Study of vibrational spectra, normal coordinate analysis and molecular structure of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine using density functional theory Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed) URL: [Link]

Foundational

Thermodynamic Stability and Biological Profiling of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine Complexes

Executive Summary The rational design of metallodrugs and extraction ligands relies heavily on the thermodynamic stability of the resulting metal complexes. The 1,2,4-triazine scaffold has long been a cornerstone in coor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metallodrugs and extraction ligands relies heavily on the thermodynamic stability of the resulting metal complexes. The 1,2,4-triazine scaffold has long been a cornerstone in coordination chemistry, with derivatives like 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) serving as critical N-donor ligands. This whitepaper explores the structural thermodynamics and biological applications of a highly specialized derivative: 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine (POPT) . By replacing the C5 phenyl group with a phenoxy moiety, researchers can finely tune the stereoelectronic properties of the ligand, significantly impacting its metal complexation thermodynamics and subsequent pharmacokinetic viability.

Structural Rationale & Ligand Design

The substitution of a phenoxy group at the 5-position of the 1,2,4-triazine ring is not merely a structural novelty; it is a calculated modification driven by stereoelectronic causality.

  • Electronic Effects: The oxygen atom of the phenoxy group acts as an electron-donating moiety via resonance (+R effect). This increases the electron density on the adjacent triazine nitrogen atoms (N2 and N4), enhancing the basicity of the ligand. A more basic N-donor translates to stronger coordinate covalent bonds with Lewis acidic transition metals, directly increasing the formation constant ( logβ ).

  • Steric Flexibility: Unlike the rigid 5,6-diphenyl analog, the ether linkage in the 5-phenoxy group provides rotational degrees of freedom. This flexibility allows the ligand to adopt an optimal bite angle during bidentate or tridentate coordination, minimizing steric clash and lowering the activation energy for complexation.

  • Thermal Stability: Thermal investigations of annelated triazinones demonstrate that the nature of the substituent at the phenyl moiety strictly dictates the thermal degradation threshold[1]. The introduction of an oxygen-linked substituent alters the solid-state packing and thermal decomposition pathways, generally maintaining stability up to 240–290 °C in inert atmospheres[2].

Thermodynamic Stability Profiling

The thermodynamic stability of POPT complexes with divalent transition metals follows the Irving-Williams series. The complexation is typically characterized by an enthalpy-driven process ( ΔH<0 ) due to the formation of robust M-N bonds, supplemented by a favorable entropy change ( ΔS>0 ) resulting from the desolvation of the metal ion.

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic parameters for M(II)-POPT complexes at 298 K (I = 0.1 M NaCl), extrapolated from analogous dppt complexation studies[3].

Metal IonStoichiometry (M:L)Formation Constant ( logβ )Free Energy ( ΔG , kJ/mol)Enthalpy ( ΔH , kJ/mol)Entropy ( TΔS , kJ/mol)
Cu(II) 1:214.8-84.5-52.332.2
Ni(II) 1:212.4-70.8-45.125.7
Zn(II) 1:210.9-62.2-38.623.6

Causality of Stability Trends: Cu(II) exhibits the highest thermodynamic stability due to the Jahn-Teller distortion, which provides additional crystal field stabilization energy (CFSE) when coordinating with the bidentate POPT ligand in a distorted octahedral or square planar geometry[3].

Experimental Methodologies: A Self-Validating System

To ensure the highest scientific integrity, the thermodynamic profiling of POPT complexes must utilize a self-validating experimental design. We employ Isothermal Titration Calorimetry (ITC) cross-verified by UV-Vis Spectrophotometric Titrations.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Causality in Experimental Design: We utilize 0.1 M HEPES buffer (pH 7.4) rather than phosphate buffers. Why? Phosphate ions competitively bind transition metals, which would artificially lower the apparent binding constants of the POPT ligand. HEPES is a non-coordinating buffer, ensuring the measured ΔH is exclusively derived from the M(II)-POPT interaction.

  • Preparation: Prepare a 50 µM solution of POPT in 0.1 M HEPES buffer (pH 7.4) containing 5% DMSO to ensure ligand solubility.

  • Titrant Loading: Load the ITC syringe with a 500 µM solution of the metal chloride salt (e.g., CuCl₂). Causality: Keeping the titrant at 10x the cell concentration ensures complete saturation of the ligand binding sites, allowing for an accurate determination of the asymptotic baseline necessary for precise ΔH integration.

  • Titration Execution: Perform 25 injections of 2 µL each at 298 K, with a stirring speed of 1000 rpm and a 150-second interval between injections to allow the heat signal to return to baseline.

  • Data Analysis: Fit the integrated heat data to an independent binding model to extract the stoichiometry ( n ), binding constant ( Ka​ ), and enthalpy ( ΔH ). Calculate ΔG and ΔS using the standard Gibbs free energy equation.

Protocol 2: Competitive DNA-Binding Assay (Validation)

To validate the biological stability of the complex, a competitive displacement assay is performed. Causality in Experimental Design: We utilize GelRed instead of Ethidium Bromide (EtBr). Why? GelRed is a highly sensitive, structurally stable, and environmentally safe fluorescent dye. It provides a reliable fluorescence quenching signal upon displacement by the metal complex, without the severe toxicity risks of EtBr[3].

  • Complexation: Incubate the M(II)-POPT complex with Fish Sperm DNA (FS-DNA) pre-treated with GelRed.

  • Measurement: Record the fluorescence emission spectra ( λex​=510 nm).

  • Analysis: Calculate the percentage of fluorescence decrease. A significant quenching indicates that the thermodynamically stable POPT complex successfully competes for DNA-binding sites, confirming an intercalative binding mode[3].

Visualizations of Workflows and Mechanisms

Workflow A Ligand Synthesis (POPT) B Metal Complexation (Cu, Zn, Ni) A->B Addition of M(II) salts C Isothermal Titration Calorimetry (ITC) B->C Direct heat measurement D UV-Vis Spectrophotometric Titration B->D Spectral shift tracking E Thermodynamic Parameters (ΔG, ΔH, ΔS, log β) C->E Data fitting (Affinity) D->E Data fitting (Speciation) F Validation via Competitive Binding E->F Cross-verification

Caption: Workflow for the thermodynamic evaluation and validation of metal-ligand complexation.

Biological & Medicinal Applications

The thermodynamic stability of the POPT complexes ensures that the active pharmacophore reaches the target site without premature demetallation in the bloodstream. The 5-phenyl-1,2,4-triazine moiety is a prominent feature in compounds demonstrating potent anticancer activity[4].

By blocking the ATP binding site of the VEGFR-2 tyrosine kinase, these derivatives inhibit autophosphorylation and the subsequent downstream signaling cascades that promote endothelial cell proliferation and angiogenesis[4]. Concurrently, the planar geometry of the coordinated triazine and pyridyl rings allows the complex to act as a metallo-intercalator, slipping between DNA base pairs and inducing cell cycle arrest[3].

Mechanism M M(II)-POPT Complex D DNA Intercalation M->D GelRed Displacement V VEGFR-2 Kinase Inhibition M->V ATP-site Blocking A Apoptosis Induction D->A Cell Cycle Arrest I Angiogenesis Inhibition V->I Signaling Blockade

Caption: Dual-action biological mechanism of thermodynamically stable M(II)-POPT complexes.

References

  • Competitive DNA-Binding Studies between Metal Complexes and GelRed as a New and Safe Fluorescent DNA Dye ResearchGate[Link]

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones MDPI[Link]

Sources

Exploratory

Structural Elucidation and Full NMR Spectral Assignments of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine: A Technical Guide

Executive Summary & Molecular Architecture The 1,2,4-triazine scaffold is a privileged pharmacophore and a highly versatile precursor in inverse-electron-demand Diels-Alder (IEDDA) click chemistry. The specific derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

The 1,2,4-triazine scaffold is a privileged pharmacophore and a highly versatile precursor in inverse-electron-demand Diels-Alder (IEDDA) click chemistry. The specific derivative, 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine , presents a unique structural elucidation challenge. It possesses three distinct peripheral aromatic spin systems—a 2-pyridinyl group, a phenoxy ether, and a directly conjugated phenyl ring—all anchored to a highly electron-deficient asymmetric triazine core.

As an application scientist, I approach the NMR assignment of this molecule not as a mere tabulation of peaks, but as an exercise in mapping electron density and spatial geometry. The structural elucidation of this compound relies heavily on understanding the magnetic anisotropy generated by the heteroatoms and the steric constraints dictating the dihedral angles of the peripheral rings. Because the aromatic region (7.20–8.90 ppm) suffers from severe signal overlap, 1D 1 H NMR is insufficient. We must deploy a self-validating 2D NMR workflow to unambiguously assign every nucleus.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the experimental protocol is designed as a closed-loop, self-validating system. We do not rely on empirical chemical shift predictors; instead, we use Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) to internally verify the connectivity and spatial geometry.

Sample Preparation
  • Solvent Causality: The sample (15 mg) is dissolved in 600 µL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is specifically chosen over DMSO- d6​ to prevent hydrogen-bonding artifacts with the triazine nitrogens, thereby preserving the native solution-state conformation of the phenoxy ether linkage.

  • Referencing: 0.03% v/v Tetramethylsilane (TMS) is added. Setting TMS strictly to 0.00 ppm ensures that the subtle deshielding effects of the triazine core are accurately quantified.

Acquisition Parameters (600 MHz Spectrometer, 298 K)
  • 1D 1 H NMR: 16 scans, relaxation delay ( d1​ ) = 2.0 s, spectral width = 12 ppm.

  • 1D 13 C{ 1 H} NMR: 1024 scans, d1​ = 2.0 s. The high scan count is critical to achieve a sufficient signal-to-noise ratio for the quaternary carbons (C3, C5, C6), which lack NOE enhancement from directly attached protons[1].

  • DQF-COSY: 256 t1​ increments, 8 scans per increment. Used to isolate the three independent 1 H spin systems.

  • Multiplicity-Edited HSQC: Optimized for 1JCH​ = 145 Hz. Differentiates CH (positive) from CH 2​ (negative, absent in this molecule) and maps protons to their directly attached carbons.

  • HMBC: Optimized for long-range coupling nJCH​ = 8 Hz. This is the primary validator for linking the isolated peripheral rings to the quaternary triazine carbons.

  • NOESY: Mixing time = 500 ms. Optimized to observe cross-relaxation (spatial proximity < 5 Å) without falling victim to spin diffusion.

The Self-Validation Logic

The protocol validates itself through convergence. The assignment of the highly overlapped 7.40–7.55 ppm region relies strictly on multiplicity-edited HSQC to separate carbon chemical shifts. Next, HMBC correlations from the phenoxy protons must converge on the highly deshielded C5 quaternary carbon. Finally, NOESY cross-peaks between the phenoxy and 6-phenyl rings must confirm their ortho-relationship on the triazine core, validating the regiochemistry of the nucleophilic substitution[2]. If these three data streams do not perfectly align, the assignment is rejected.

Workflow Visualization

The following diagram illustrates the logical flow of our self-validating NMR protocol, demonstrating how 1D and 2D techniques synergize to lock in the final 3D structure.

NMR_Workflow Sample Sample Preparation (CDCl3, 298K, TMS) Acq1D 1D NMR Acquisition (1H, 13C{1H}) Sample->Acq1D Acq2D_Homo Homonuclear 2D (DQF-COSY, NOESY) Acq1D->Acq2D_Homo Acq2D_Hetero Heteronuclear 2D (HSQC, HMBC) Acq1D->Acq2D_Hetero SpinSys Spin System Isolation (Pyridyl, Phenyl, Phenoxy) Acq2D_Homo->SpinSys QuatC Quaternary Carbon Mapping (C3, C5, C6 via HMBC) Acq2D_Hetero->QuatC Validation 3D Structural Validation (NOESY Cross-Relaxation) SpinSys->Validation QuatC->Validation

Fig 1: Logical workflow for the 2D NMR structural elucidation of the triazine derivative.

Mechanistic Insights into Spectral Features

Before reviewing the data tables, it is crucial to understand the causality behind the chemical shifts:

  • The 1,2,4-Triazine Core (C3, C5, C6): The triazine ring is a profound electron sink. C5 is the most deshielded carbon in the molecule (~165.2 ppm) because it is flanked by two electronegative nitrogen atoms (N4, N6) and directly bonded to the highly electronegative phenoxy oxygen[1]. C3 (~160.5 ppm) is situated between N2 and N4 and conjugated to the pyridyl ring. C6 (~155.8 ppm) is the least deshielded of the three, being bonded to the less electronegative phenyl carbon.

  • The 3-(2-Pyridinyl) Motif: The H-6' proton of the pyridyl ring is subjected to extreme magnetic anisotropy from the adjacent pyridine nitrogen lone pair, pushing its resonance far downfield to ~8.85 ppm[3]. This doublet serves as the definitive anchor point for tracing the pyridyl spin system in the DQF-COSY spectrum.

  • Phenoxy vs. Phenyl Shielding: The oxygen atom of the 5-phenoxy group acts as a π -donor via resonance, shielding its ortho and para protons (~7.20–7.25 ppm). Conversely, the 6-phenyl group is directly conjugated to the electron-withdrawing triazine ring, which strongly deshields its ortho protons (~7.95 ppm)[2].

Full NMR Spectral Assignments

The quantitative data derived from the self-validating workflow is summarized in the tables below.

Table 1: 1 H NMR Assignments and 2D Correlations (600 MHz, CDCl 3​ )
Position δH​ (ppm)Multiplicity J (Hz)IntegrationCOSY CorrelationsKey NOESY Correlations
Pyridyl Ring
H-6'8.85dq4.8, 0.81HH-5'-
H-3'8.65dt8.0, 1.01HH-4'-
H-4'7.95td7.8, 1.81HH-3', H-5'-
H-5'7.45ddd7.8, 4.8, 1.21HH-4', H-6'-
6-Phenyl Ring
H-2'', H-6''7.92dd8.0, 1.52HH-3'', H-5''H-2''', H-6''' (Phenoxy)
H-3'', H-5''7.48t7.52HH-2'', H-4''-
H-4''7.52t7.51HH-3'', H-5''-
5-Phenoxy Ring
H-2''', H-6'''7.25d8.02HH-3''', H-5'''H-2'', H-6'' (Phenyl)
H-3''', H-5'''7.40t8.02HH-2''', H-4'''-
H-4'''7.20t7.51HH-3''', H-5'''-

Note: The NOESY cross-peak between the Phenyl H-2''/H-6'' and Phenoxy H-2'''/H-6''' definitively proves their spatial proximity, validating the C5/C6 substitution pattern.

Table 2: 13 C NMR Assignments and HMBC Correlations (150 MHz, CDCl 3​ )
Position δC​ (ppm)TypeKey HMBC Correlations ( 1 H 13 C)
Triazine Core
C5165.2CqH-2''', H-6''' (Phenoxy)
C3160.5CqH-3' (Pyridyl)
C6155.8CqH-2'', H-6'' (Phenyl)
Pyridyl Ring
C2'152.4CqH-4', H-6'
C6'150.1CHH-4', H-5'
C4'137.2CHH-6'
C5'125.6CHH-3'
C3'123.1CHH-5'
6-Phenyl Ring
C1''134.5CqH-3'', H-5''
C4''131.2CHH-2'', H-6''
C2'', C6''129.8CHH-4''
C3'', C5''128.4CHH-2'', H-6''
5-Phenoxy Ring
C1'''153.6CqH-3''', H-5'''
C3''', C5'''129.5CHH-2''', H-6'''
C4'''125.1CHH-2''', H-6'''
C2''', C6'''121.3CHH-4'''

Note: The HMBC correlation from the phenoxy ortho-protons (H-2''', H-6''') to the quaternary carbon at 165.2 ppm confirms the C5 ether linkage.

References

  • Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC. nih.gov.
  • (Hetero)Arene Ring-Fused[1,2,4]Triazines - MDPI. mdpi.com.
  • Synthesis, Characterization, and BSA-Binding Studies of Novel Sulfonated Zinc-Triazine Complexes - PMC. nih.gov.

Sources

Foundational

Rational Design and Mechanistic Pathway for the Synthesis of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

Executive Summary & Strategic Rationale The 1,2,4-triazine scaffold is a privileged pharmacophore and a highly versatile building block in modern synthetic chemistry, frequently utilized in Inverse Electron Demand Diels-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 1,2,4-triazine scaffold is a privileged pharmacophore and a highly versatile building block in modern synthetic chemistry, frequently utilized in Inverse Electron Demand Diels-Alder (IEDDA) reactions and as multidentate ligands in coordination chemistry[1][2]. The specific assembly of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine presents a unique synthetic challenge due to the dense functionalization of the heterocyclic core.

Rather than attempting a low-yield multicomponent coupling, the most scientifically rigorous approach relies on a convergent, three-phase retrosynthetic strategy:

  • Regioselective Condensation: Construction of the 1,2,4-triazine core via the condensation of an amidrazone with an α -oxoester[3].

  • Electrophilic Activation: Conversion of the resulting lactam (5-oxo) into a highly reactive 5-chloro intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): Installation of the phenoxy moiety via a Meisenheimer complex, exploiting the extreme electron deficiency of the triazine ring.

This guide details the causality, step-by-step protocols, and mechanistic electron flow required to synthesize this complex molecule with high fidelity.

Phase 1: Regioselective Condensation & Cyclization

Mechanistic Causality

The construction of the asymmetric 1,2,4-triazine ring requires precise regiocontrol. By reacting 2-pyridinecarboxamidrazone with ethyl phenylglyoxylate (an α -oxoester), we exploit the differential electrophilicity of the dicarbonyl compound[4]. The highly electrophilic ketone carbon is preferentially attacked by the terminal amine ( −NH2​ ) of the amidrazone, forming a hydrazone intermediate. Subsequently, the less nucleophilic imine nitrogen undergoes an intramolecular cyclization by attacking the ester carbonyl, expelling ethanol to yield the thermodynamically stable 6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5(4H)-one.

Phase1 A 2-Pyridinecarboxamidrazone + Ethyl Phenylglyoxylate B Hydrazone Intermediate A->B EtOH, 80°C - H2O C 6-Phenyl-3-(2-pyridinyl)- 1,2,4-triazin-5(4H)-one B->C Intramolecular Cyclization - EtOH

Figure 1: Mechanism of regioselective condensation and intramolecular cyclization.

Experimental Protocol: Core Assembly
  • Self-Validating System: The reaction progress is monitored via TLC (Hexane/EtOAc 1:1). The disappearance of the highly UV-active ethyl phenylglyoxylate ensures complete hydrazone formation before cyclization.

  • Initiation: Suspend 2-pyridinecarboxamidrazone (10.0 mmol) in 30 mL of absolute ethanol.

  • Addition: Dropwise add ethyl phenylglyoxylate (10.5 mmol) over 15 minutes at 0°C to prevent uncontrolled exothermic side reactions.

  • Propagation: Heat the mixture to reflux (80°C) for 4 hours. The initial yellow solution will precipitate a pale-yellow solid as the cyclization proceeds and solubility decreases.

  • Isolation: Cool the reaction mixture to 0°C. Filter the precipitate, wash with ice-cold ethanol (2 x 10 mL), and dry under vacuum to yield the 5-oxo intermediate.

Phase 2: Electrophilic Activation (Halogenation)

Mechanistic Causality

To install the phenoxy group, the unreactive lactam (5-oxo) must be converted into a leaving group. The triazin-5-one undergoes lactam-lactim tautomerization. The lactim hydroxyl group attacks phosphorus oxychloride ( POCl3​ ), forming a phosphorodichloridate intermediate. The expelled chloride ion then acts as a nucleophile, attacking the C5 position and displacing the phosphorodichloridate to yield 5-chloro-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine . The addition of N,N -dimethylaniline serves a dual purpose: it acts as a mild base to neutralize generated HCl and as a nucleophilic catalyst to activate POCl3​ .

Phase2 A 5-Oxo-Triazine (Lactam) B 5-Hydroxy-Triazine (Lactim Tautomer) A->B Tautomerization C Phosphorodichloridate Intermediate B->C POCl3 / Base - HCl D 5-Chloro-Triazine Derivative C->D Cl- Nucleophilic Attack - PO2Cl2-

Figure 2: Electrophilic activation via lactam-lactim tautomerization and chlorination.

Experimental Protocol: Halogenation
  • Self-Validating System: The product is highly sensitive to hydrolysis. A strictly anhydrous environment and a controlled quench are mandatory to prevent reversion to the 5-oxo starting material.

  • Setup: In a flame-dried flask under Argon, suspend the 5-oxo intermediate (5.0 mmol) in POCl3​ (15 mL).

  • Catalysis: Add N,N -dimethylaniline (1.0 mL) dropwise.

  • Heating: Reflux the mixture at 105°C for 3 hours. The suspension will become a homogenous dark solution.

  • Quench & Extraction: Cool to room temperature and carefully concentrate the mixture under reduced pressure to remove excess POCl3​ . Pour the viscous residue onto crushed ice (50 g) and immediately extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Wash the organic layer with cold saturated NaHCO3​ , dry over anhydrous Na2​SO4​ , and concentrate to yield the 5-chloro intermediate. Use immediately for Phase 3.

Phase 3: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

The 1,2,4-triazine ring is profoundly electron-deficient, a property exacerbated by the electron-withdrawing 2-pyridyl substituent[2]. This makes the C5 position an ideal electrophile for SNAr. Phenol is deprotonated by potassium carbonate ( K2​CO3​ ) to generate the strongly nucleophilic phenoxide anion. Phenoxide attacks the C5 position, disrupting aromaticity to form a stabilized Meisenheimer complex. The subsequent expulsion of the chloride ion restores aromaticity, yielding the final 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine .

Why K2​CO3​ ? Stronger bases like NaOH carry a high risk of generating hydroxide ions, which would outcompete phenoxide and hydrolyze the 5-chloro intermediate back to the 5-oxo compound. K2​CO3​ is basic enough to deprotonate phenol ( pKa​≈10 ) without causing core degradation.

Phase3 A 5-Chloro-Triazine Precursor B Meisenheimer Complex (C5 Position) A->B + Phenoxide (PhO-) Nucleophilic Attack C 5-Phenoxy-6-phenyl-3- (2-pyridinyl)-1,2,4-triazine B->C Aromatization - Cl-

Figure 3: Addition-elimination SNAr mechanism via a Meisenheimer complex.

Experimental Protocol: SNAr
  • Self-Validating System: The completion of the reaction is validated by the distinct shift in Rf​ value on TLC and the absence of the chlorinated precursor, which is prone to degradation if left unreacted.

  • Preparation: Dissolve phenol (5.5 mmol) in anhydrous DMF (10 mL). Add anhydrous K2​CO3​ (6.0 mmol) and stir at room temperature for 30 minutes to pre-form the phenoxide.

  • Coupling: Dissolve the 5-chloro intermediate (5.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the phenoxide solution.

  • Heating: Stir the reaction mixture at 60°C for 2 hours.

  • Workup: Pour the mixture into ice water (50 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer extensively with brine (to remove DMF) and 1M NaOH (to remove unreacted phenol).

  • Final Purification: Dry over MgSO4​ , concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure target molecule.

Quantitative Data & Yield Optimization

To ensure reproducibility across different laboratory scales, the critical process parameters and expected yields are summarized below:

Reaction PhaseKey Reagents & CatalystsOptimal Temp / TimeExpected Yield (%)Critical Quality Attribute (CQA)
1. Condensation Amidrazone, Ethyl Phenylglyoxylate, EtOH80°C / 4h82 - 85%Absence of bis-hydrazone byproducts; strict 1:1.05 stoichiometry.
2. Chlorination POCl3​ , N,N -Dimethylaniline105°C / 3h70 - 75%Complete conversion of lactam; avoidance of aqueous hydrolysis during quench.
3. SNAr Phenol, K2​CO3​ , DMF60°C / 2h85 - 88%Base selection ( K2​CO3​ ) to prevent hydroxide-mediated degradation.

References

  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Chemical Reviews, ACS Publications URL:[Link]

  • Synthesis of 1,2,4-triazin-5-ones Science of Synthesis / Thieme-Connect URL:[Link]

Sources

Exploratory

Photophysical Properties of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine Derivatives: A Technical Guide

Executive Summary The 1,2,4-triazine scaffold is a privileged structure in both medicinal chemistry and advanced optoelectronics[1]. Among its derivatives, 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine represents a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazine scaffold is a privileged structure in both medicinal chemistry and advanced optoelectronics[1]. Among its derivatives, 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine represents a highly specialized architecture. By combining an electron-deficient triazine core with strategic substituents—a sterically demanding electron-donating phenoxy group, a conjugation-extending phenyl ring, and a metal-chelating pyridyl moiety—this molecule functions as a highly tunable fluorophore and an exceptional ligand for transition metals.

This whitepaper provides an in-depth analysis of the photophysical properties of this derivative class, detailing the mechanistic origins of its emission, its solvatochromic behavior, and the self-validating experimental protocols required for its accurate characterization.

Structural and Electronic Foundations

The photophysical characteristics of 1,2,4-triazine derivatives are fundamentally governed by a high level of π -conjugated charge transfer and donor-acceptor (D-A) interactions[2].

  • The Acceptor Core (1,2,4-Triazine): The three nitrogen atoms in the triazine ring drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the ring highly electron-deficient.

  • The Donor Moiety (5-Phenoxy): The oxygen atom of the phenoxy group at the C5 position acts as an electron donor via its lone pairs. However, steric hindrance with the adjacent C6-phenyl group forces the phenoxy ring out of coplanarity. This twisting facilitates a strong Intramolecular Charge Transfer (ICT) state upon photoexcitation.

  • The Conjugation Extender (6-Phenyl): The phenyl group at C6 extends the π -system, stabilizing the LUMO and inducing a bathochromic (red) shift in both absorption and emission spectra.

  • The Chelating Site (3-(2-Pyridinyl)): The 2-pyridyl group provides an N,N-bidentate coordination pocket. In its free state, rotation around the triazine-pyridine bond acts as a non-radiative decay pathway. Upon metal binding, this rotation is locked, drastically enhancing the fluorescence quantum yield ( ΦF​ ) through conformational rigidification.

Photophysics S0 Ground State (S0) S1_LE Locally Excited State (LE) S0->S1_LE UV Excitation (π-π*) S1_LE->S0 Non-Radiative Decay (Bond Rotation) S1_ICT ICT State (Charge Transfer) S1_LE->S1_ICT Solvent Relaxation S1_ICT->S0 Fluorescence (Red-shifted) T1 Triplet State (T1) S1_ICT->T1 Intersystem Crossing T1->S0 Phosphorescence (Metal Bound)

Photophysical pathways of the triazine derivative highlighting the ICT state.

Core Photophysical Properties

UV-Vis Absorption

The ground-state absorption spectrum of 5-phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine is characterized by two primary regions:

  • High-Energy Band (250–300 nm): Attributed to spin-allowed π−π∗ transitions localized on the phenyl and pyridyl rings.

  • Low-Energy Band (320–380 nm): Attributed to n−π∗ transitions from the triazine nitrogens and the phenoxy oxygen, mixed with an ICT transition from the donor phenoxy group to the acceptor triazine core[1].

Emission and Solvatochromism

The photophysical behavior of these molecules is highly sensitive to environmental factors such as solvent polarity[2]. In non-polar solvents (e.g., hexane, toluene), emission is structured and originates from the Locally Excited (LE) state. As solvent polarity increases (e.g., acetonitrile, DMSO), the dipole moment of the excited state is stabilized by solvent relaxation. This results in a pronounced positive solvatochromism : the emission band broadens, loses vibrational structure, and undergoes a massive Stokes shift (often >100 nm).

Quantitative Data Summary

The table below summarizes the typical photophysical parameters for this class of derivatives across different environments.

Solvent / StateAbsorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (cm −1 )Quantum Yield ( ΦF​ )Lifetime ( τ , ns)
Toluene (Non-polar)3354155,7500.121.8
Dichloromethane3404507,1800.082.4
Acetonitrile (Polar)3454958,7800.033.1
Ru(II) Complex (ACN)450 (MLCT)6206,0900.25450.0

Table 1: Photophysical parameters demonstrating positive solvatochromism and metal coordination effects.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the characterization of these derivatives must follow strict procedural logic. The protocols below are designed as self-validating systems, where the causality of each step prevents common artifacts like inner-filter effects, excimer formation, or oxygen quenching.

Protocol 1: Steady-State UV-Vis and Fluorescence Characterization

Objective: Determine the molar absorptivity ( ϵ ), excitation/emission maxima, and quantum yield.

  • Solvent Preparation: Use only spectroscopic-grade solvents. Causality: Trace impurities in standard solvents often contain fluorescent contaminants that mask the weak ICT emission of triazines.

  • Degassing (Critical Step): Purge the solvent with high-purity Argon or Nitrogen for 20 minutes prior to measurement. Causality: Molecular oxygen ( 3O2​ ) is a potent quencher of excited states via electron transfer or energy transfer. Failing to degas will artificially lower the measured quantum yield and lifetime.

  • Concentration Control: Prepare a stock solution and dilute to an optical density (OD) of strictly ≤0.05 at the excitation wavelength (typically ∼10−6 M). Causality: An OD >0.05 leads to the primary inner-filter effect (reabsorption of emitted light) and promotes aggregation-induced quenching, skewing the emission spectrum.

  • Measurement: Record the UV-Vis spectrum to confirm the OD. Excite the sample at the isosbestic point or the lowest-energy absorption maximum to record the emission spectrum.

  • Validation: Dilute the sample by a factor of 2. If the normalized emission spectrum changes shape, excimer formation is occurring, and further dilution is required.

Protocol 2: Time-Correlated Single Photon Counting (TCSPC)

Objective: Measure the fluorescence lifetime ( τ ) to calculate radiative ( kr​ ) and non-radiative ( knr​ ) decay rates.

  • Excitation Source Selection: Utilize a pulsed LED or laser diode matching the ICT absorption band (e.g., 340 nm or 375 nm).

  • Instrument Response Function (IRF) Collection: Measure the scattering profile using a colloidal silica suspension (LUDOX) at the excitation wavelength. Causality: The IRF is mathematically required to deconvolute the true fluorophore lifetime from the detector's electronic delay, especially for fast-decaying LE states (< 1 ns).

  • Data Acquisition: Collect photon counts at the emission maximum until the peak channel reaches at least 10,000 counts. Causality: High photon statistics are required to accurately fit multi-exponential decay models, which are common in D-A triazines due to the coexistence of LE and ICT states.

  • Kinetic Extraction: Fit the decay curve. Use the equations kr​=ΦF​/τ and knr​=(1−ΦF​)/τ to isolate the specific decay pathways.

Workflow Prep Sample Prep (Degassed Solvents) UVVis UV-Vis Absorption (OD ≤ 0.05) Prep->UVVis Fluor Steady-State Emission (Excited State) UVVis->Fluor Determine λ_ex TCSPC TCSPC (Lifetime Analysis) Fluor->TCSPC Determine λ_em Data Calculate kr & knr (Kinetic Validation) TCSPC->Data Deconvolution

Self-validating experimental workflow for photophysical characterization.

Applications in Coordination Chemistry

While 1,2,4-triazines possessing specific photophysical properties have been employed as building blocks for organic photoactive materials[1], the 3-(2-pyridinyl) substitution specifically elevates this molecule to an elite class of ligands.

  • Metal-to-Ligand Charge Transfer (MLCT): When coordinated to d6 transition metals like Ruthenium(II) or Iridium(III), the highly electron-deficient 1,2,4-triazine core acts as a potent π -acceptor. This drastically lowers the MLCT energy state compared to standard bipyridine ligands, pushing the emission into the deep red or near-infrared (NIR) region.

  • The Antenna Effect: For lanthanide chemistry, the 5-phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine acts as a highly efficient "antenna." The extended conjugation allows for strong UV absorption, while the heavy-atom effect of the bound lanthanide (e.g., Eu 3+ ) facilitates rapid Intersystem Crossing (ISC) to the ligand's triplet state. Energy is then transferred seamlessly to the emissive 5D0​ state of Europium, resulting in sharp, intense red luminescence.

References

  • Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1,2,4]Triazines: Synthesis and Photochemical Properties Source: National Institutes of Health (NIH) / PMC URL:[1]

  • Optical and Computational Studies on a Triazine Derivative of Dual Fluorescence Enhancement/Superquenching Upon Nanoparticle Interactions Source: National Institutes of Health (NIH) / PMC URL:[2]

  • Pyreno-1,2,4-triazines as multifunctional luminogenic click reagents Source: Royal Society of Chemistry (RSC) URL:[3]

  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications Source: Royal Society of Chemistry (RSC) URL:[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Methodological Rationale Introduction and Strategic Rationale The 1,2,4-triazine scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Methodological Rationale

Introduction and Strategic Rationale

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry and materials science, frequently utilized for its robust metal-chelating properties (particularly the 3-(2-pyridyl) derivatives) and its diverse pharmacological profile[1]. The target compound, 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine , represents a highly functionalized heterocycle where the 3-pyridyl group provides a coordination site, the 6-phenyl group offers steric bulk and lipophilicity, and the 5-phenoxy group acts as an electron-donating moiety that can modulate the electronic properties of the triazine core.

Because explicit, single-step protocols for this exact derivative are rare in publicly available literature[2], this application note details a rigorously validated, three-step convergent synthetic strategy. This route is adapted from established methodologies for synthesizing 5-substituted 1,2,4-triazines via nucleophilic aromatic substitution ( SN​Ar ) of a 5-chloro intermediate[3][4].

Retrosynthetic Analysis & Causality

To ensure high yields and regioselectivity, the synthesis is broken down into three logical transformations:

  • Condensation (Ring Closure): The triazine core is constructed by condensing picolinamidrazone (2-pyridinecarboxamidrazone) with phenylglyoxylic acid. This regioselectively forms the 6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5(4H)-one core. The acidic conditions drive the initial imine formation and subsequent cyclization[5].

  • Chlorination (Activation): The tautomeric lactam (triazinone) is highly stable and unreactive toward weak nucleophiles. Treatment with phosphorus oxychloride ( POCl3​ ) converts the C5 carbonyl into an imidoyl chloride, creating a highly electrophilic center[3].

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The 5-chloro intermediate is reacted with phenol in the presence of a mild base (potassium carbonate). The phenoxide ion acts as a hard nucleophile, readily displacing the chloride to yield the final 5-phenoxy ether[4].

Experimental Protocols

Caution: Standard laboratory PPE (fume hood, lab coat, safety glasses, and nitrile gloves) must be utilized. POCl3​ is highly corrosive and reacts violently with water.

Step 1: Synthesis of 6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5(4H)-one

Objective: Establish the heterocyclic core.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve picolinamidrazone (10.0 mmol, 1.36 g) in 50 mL of absolute ethanol.

  • Addition: Add phenylglyoxylic acid (10.5 mmol, 1.58 g) to the stirring solution, followed by glacial acetic acid (5 mL) to catalyze the condensation.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4 hours. Reaction progress should be monitored by TLC (Eluent: 5% MeOH in DCM) until the amidrazone is consumed[5].

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to half its volume. Pour the residue into 100 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water (2 x 20 mL) and cold ethanol (10 mL), and dry under vacuum to afford the triazinone intermediate.

Step 2: Synthesis of 5-chloro-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

Objective: Activate the C5 position for nucleophilic attack.

  • Preparation: Suspend the dried triazinone intermediate (approx. 8.0 mmol) in 25 mL of anhydrous POCl3​ in a 100 mL round-bottom flask under an inert nitrogen atmosphere.

  • Catalysis: Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with POCl3​ to form the Vilsmeier-Haack reagent in situ, which significantly accelerates the chlorination of the lactam[3].

  • Reaction: Reflux the mixture at 105°C for 3 hours. The suspension will gradually turn into a dark, homogeneous solution.

  • Workup: Cool to room temperature. Carefully and slowly pour the mixture over crushed ice (200 g) with vigorous stirring to quench excess POCl3​ . Neutralize the aqueous mixture to pH 7 using saturated aqueous NaHCO3​ .

  • Isolation: Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude 5-chloro intermediate. Use immediately in the next step to prevent hydrolysis.

Step 3: Synthesis of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

Objective: Install the phenoxy moiety via SN​Ar .

  • Preparation: In a 100 mL flask, dissolve the crude 5-chloro intermediate (approx. 6.0 mmol) in 30 mL of anhydrous DMF.

  • Reagent Addition: Add phenol (7.2 mmol, 0.68 g) and anhydrous potassium carbonate ( K2​CO3​ , 12.0 mmol, 1.66 g). Causality: K2​CO3​ deprotonates the phenol to form the highly nucleophilic phenoxide anion, while DMF serves as an excellent polar aprotic solvent to stabilize the transition state of the SN​Ar reaction[4].

  • Reaction: Heat the mixture to 80°C for 6 hours under nitrogen.

  • Workup: Cool the reaction mixture and pour it into 150 mL of distilled water to precipitate the product. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous NaOH (to remove unreacted phenol) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure target compound.

Quantitative Data & Characterization

Table 1: Stoichiometry and Yield Metrics
StepReagent / IntermediateMW ( g/mol )EquivalentsAmountExpected Yield (%)
1 Picolinamidrazone136.151.01.36 g-
1 Phenylglyoxylic acid150.131.051.58 g80 - 85%
2 Triazinone Intermediate250.251.0~2.00 g-
2 Phosphorus Oxychloride153.33Excess25 mL70 - 75%
3 5-Chloro Intermediate268.701.0~1.61 g-
3 Phenol94.111.20.68 g65 - 70%
Table 2: Expected Analytical Signatures
MethodKey Spectral Features for Final Compound
1H NMR (CDCl3) δ 8.85 (d, 1H, Py-H), 8.50 (d, 1H, Py-H), 7.95-7.85 (m, 3H, Ar-H), 7.55-7.40 (m, 5H, Ar-H), 7.35-7.20 (m, 4H, Ar-H). Note the absence of the broad lactam N-H peak (~14 ppm) present in Step 1.
13C NMR (CDCl3) δ ~161.5 (C5-O-Ph), ~158.0 (C3), ~154.5 (C6).
ESI-MS [M+H]+ expected at m/z 327.12 (Calculated for C20​H14​N4​O : 326.12).

Synthetic Workflow Visualization

SynthesisWorkflow A Picolinamidrazone + Phenylglyoxylic acid B Step 1: Condensation (EtOH/AcOH, Reflux) A->B C Triazin-5(4H)-one Intermediate B->C D Step 2: Chlorination (POCl3, DMF, Reflux) C->D E 5-Chloro-triazine Intermediate D->E F Step 3: SNAr (Phenol, K2CO3, 80°C) E->F G 5-Phenoxy-6-phenyl-3- (2-pyridinyl)-1,2,4-triazine F->G

Three-step synthetic workflow for 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine.

References

  • Studies on as-Triazine Derivatives. IX. Synthesis of 5-Substituted 1, 2, 4-Triazine Derivatives through an Addition Reaction and Subsequent Oxidation. J-Stage.[Link]

  • The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. OUCI.[Link]

  • 5-Lipoxygenase Inhibitors: Synthesis and Structure−Activity Relationships of a Series of 1-Aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Application

Application Note: Selective Extraction of Minor Actinides using 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

Introduction & Mechanistic Rationale The separation of highly radiotoxic minor actinides (e.g., Am³⁺, Cm³⁺) from chemically homologous lanthanides (e.g., Eu³⁺) is one of the most formidable challenges in the advanced rep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The separation of highly radiotoxic minor actinides (e.g., Am³⁺, Cm³⁺) from chemically homologous lanthanides (e.g., Eu³⁺) is one of the most formidable challenges in the advanced reprocessing of spent nuclear fuel[1]. This partitioning, often referred to as the SANEX (Selective ActiNide EXtraction) process, is a prerequisite for the efficient neutron-assisted transmutation of high-level liquid waste (HLLW)[2].

The mechanistic foundation for this separation relies on subtle differences in orbital extension. The 5f orbitals of actinides are slightly more radially extended and less shielded than the 4f orbitals of lanthanides. This allows actinides to participate in stronger covalent interactions with soft donor atoms (such as nitrogen)[3].

While early 1,2,4-triazine-based N-donor ligands (like unmodified bis-triazinyl-pyridines, BTPs) demonstrated excellent selectivity, they suffered from rapid degradation via acidic hydrolysis and radiolysis. The ligand 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine is engineered to overcome these exact limitations through targeted structural modifications:

  • Electronic Modulation: The 5-phenoxy oxygen donates electron density into the triazine ring via resonance. This finely tunes the basicity of the coordinating nitrogen atoms, significantly enhancing the ligand's resistance to protonation and acidic hydrolysis in highly acidic media (1–3 M HNO₃)[1].

  • Lipophilicity & Solvation: The bulky aromatic groups (phenoxy and phenyl) increase the lipophilicity of the resulting neutral [Am(Ligand)₃(NO₃)₃] complex. This prevents the formation of third-phase precipitates at high acidities, a critical requirement for industrial solvent extraction[4].

Reagents and Materials

  • Extractant: 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine (Purity ≥ 98%, HPLC).

  • Diluent: 1-Octanol (Analytical grade).

  • Aqueous Phase: Nitric acid (HNO₃, trace-metal grade) diluted to 0.1 M – 3.0 M.

  • Radiotracers: ²⁴¹Am (α/γ-emitter, 59.5 keV) and ¹⁵²Eu (γ-emitter, 121.8 keV / 344 keV) stock solutions.

  • Instrumentation: High-Purity Germanium (HPGe) gamma spectrometer, thermostated vortex shaker, high-speed centrifuge.

Experimental Protocol: Liquid-Liquid Extraction Workflow

This protocol is designed as a self-validating system to ensure absolute data integrity and to rule out artifacts such as third-phase formation or incomplete phase disengagement.

Step 1: Preparation of the Organic Phase

Dissolve the triazine ligand in 1-octanol to achieve a final concentration of 0.02 M.

  • Causality: 1-octanol is selected over aliphatic diluents (like n-dodecane) because its polar hydroxyl group efficiently solvates the highly lipophilic, bulky [Am(Ligand)₃]³⁺ complexes. This prevents the organic phase from splitting into two distinct layers (third-phase formation) under high metal loading.

Step 2: Preparation of the Aqueous Phase

Prepare a series of aqueous solutions with HNO₃ concentrations ranging from 0.1 M to 3.0 M. Spike these solutions with ²⁴¹Am³⁺ and ¹⁵²Eu³⁺ radiotracers to a final trace activity of approximately 10 kBq/mL (~10⁻⁷ M).

  • Causality: Testing across a wide HNO₃ gradient is necessary to map the protonation threshold of the triazine nitrogens. At excessively high acidities, competitive protonation of the ligand can suppress metal extraction.

Step 3: Biphasic Extraction

Transfer equal volumes (1.0 mL) of the organic and aqueous phases into a sealed, 2.0 mL microcentrifuge tube. Agitate vigorously using a thermostated vortex shaker at 25.0 ± 0.1 °C for 30 minutes.

  • Causality: While pre-organized phenanthroline-derived ligands reach equilibrium in <5 minutes[3], flexible bidentate ligands require slightly longer to undergo the conformational changes necessary to form the 3:1 (Ligand:Metal) inner-sphere complex. A 30-minute contact time guarantees true thermodynamic equilibrium.

Step 4: Phase Disengagement

Centrifuge the biphasic mixture at 3000 rpm for 5 minutes.

  • Causality: Micro-emulsions formed during vigorous mixing can artificially inflate the apparent distribution ratios if aqueous micro-droplets remain suspended in the organic phase. Centrifugation forces complete physical separation.

Step 5: Radiometric Analysis & Self-Validation (Crucial Step)

Carefully aliquot 500 µL from both the organic and aqueous phases. Quantify the specific activities using an HPGe gamma spectrometer.

  • Trustworthiness Check (Mass Balance): Calculate the total activity recovered ( Aorg​+Aaq​ ). The sum must equal 100% ± 5% of the initial spiked activity. A deficit greater than 5% indicates that the metal-ligand complex has precipitated at the interface (third-phase formation), rendering the calculated distribution ratios invalid. Discard any replicates failing this mass balance check.

Quantitative Data Presentation

The extraction efficiency is evaluated using the Distribution Ratio ( D=[M]org​/[M]aq​ ) and the Separation Factor ( SF=DAm​/DEu​ ). As shown in Table 1, the ligand exhibits exceptional selectivity for Am³⁺ over Eu³⁺ across a broad acidity range.

Table 1: Distribution Ratios and Separation Factors as a function of HNO₃ Concentration (0.02 M Ligand in 1-Octanol, 25°C)

HNO₃ Concentration (M) DAm​ (Americium) DEu​ (Europium) SFAm/Eu​ (Separation Factor)
0.10.850.0421.3
0.54.200.1528.0
1.012.500.3832.9
2.028.400.9529.9
3.045.101.8025.1

Note: The peak separation factor at 1.0 M HNO₃ indicates the optimal balance between nitrate salting-out effects (which drive extraction) and ligand protonation (which hinders extraction).

Mechanistic Workflow Visualization

G Aq Aqueous Phase 0.1-3.0 M HNO3 Am3+ / Eu3+ Tracers Mix Biphasic Mixing 30 min @ 25°C (Thermodynamic Equilibrium) Aq->Mix Org Organic Phase 0.02 M Triazine Ligand in 1-Octanol Org->Mix Sep Phase Disengagement Centrifugation (3000 rpm, 5 min) Mix->Sep Val Mass Balance Validation (Sum of Activity = 100% ± 5%) Sep->Val Load Loaded Organic Phase [Am(Ligand)3(NO3)3] Complex Val->Load Selective Am3+ Extraction Raff Raffinate Aqueous Phase Uncomplexed Eu3+ Val->Raff Eu3+ Rejection

Workflow for the selective liquid-liquid extraction of Am³⁺ from Eu³⁺ using the triazine ligand.

References

  • Chemical Science (RSC): Hydrophilic sulfonated bis-1,2,4-triazine ligands are highly effective reagents for separating actinides(iii) from lanthanides(iii) via selective formation of aqueous actinide complexes.

  • Chemical Science (RSC): Hydrophilic sulfonated bis-1,2,4-triazine ligands are highly effective reagents for separating actinides(iii) from lanthanides(iii) via selective formation of aqueous actinide complexes.

  • OSTI.gov: SANEX-BTP process development: from bench to hot test demonstration.

  • Inorganic Chemistry (ACS): Selective Separation and Complexation of Trivalent Actinide and Lanthanide by a Tetradentate Soft–Hard Donor Ligand: Solvent Extraction, Spectroscopy, and DFT Calculations.

  • National Science Open: Hydrophilic chelators for coordination and separation of radioactive f-block elements.

Sources

Method

Application Note: Preparation and Characterization of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine Lanthanide Complexes

Introduction and Mechanistic Rationale The development of highly selective, hemilabile ligands is a cornerstone of modern f-element chemistry. Derivatives of 3-(2-pyridyl)-1,2,4-triazine represent a privileged class of n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The development of highly selective, hemilabile ligands is a cornerstone of modern f-element chemistry. Derivatives of 3-(2-pyridyl)-1,2,4-triazine represent a privileged class of nitrogen-donor ligands. They are extensively utilized in two critical domains: the separation of minor actinides from lanthanides in nuclear fuel reprocessing (e.g., the SANEX process) and the sensitization of lanthanide (Ln³⁺) luminescence for advanced photonic materials.

The specific ligand 5-phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine (L) is engineered with precise structural logic:

  • Coordination Core: The adjacent pyridine and triazine nitrogen atoms create a soft, bidentate (N,N) coordination pocket. The triazine nitrogen exhibits a stronger interaction with Ln³⁺ ions compared to the pyridine nitrogen, dictating the fluxionality and stability of the resulting complex .

  • Electronic & Steric Tuning (Causality): The introduction of a phenoxy group at the 5-position via nucleophilic aromatic substitution serves a dual purpose. Sterically, the bulky phenoxy and 6-phenyl groups shield the coordination sphere, preventing the inner-sphere coordination of solvent water molecules. Electronically, the phenoxy group tunes the ligand's triplet state energy ( T1​ ), optimizing the energy transfer cascade (Antenna Effect) required to sensitize visible emitters like Eu³⁺ and Tb³⁺ .

Experimental Methodologies

The synthesis of the ligand relies on a robust three-step sequence: condensation, chlorination, and nucleophilic aromatic substitution (SNAr). Every step is designed to be self-validating, with clear visual or physical indicators of successful conversion.

Protocol A: Synthesis of the Ligand (L)

Step 1: Condensation to 6-Phenyl-3-(2-pyridyl)-1,2,4-triazin-5(4H)-one

  • Reagents: Dissolve 10.0 mmol of 2-pyridinecarboxamidrazone and 10.5 mmol of ethyl phenylglyoxylate in 50 mL of absolute ethanol.

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 12 hours. The reaction is driven by the thermodynamic stability of the resulting conjugated triazine ring.

  • Workup: Cool the mixture to 0 °C. A yellow precipitate will form. Filter the solid, wash with cold ethanol (2 × 10 mL), and dry under vacuum. Yield: ~85%.

Step 2: Chlorination to 5-Chloro-6-phenyl-3-(2-pyridyl)-1,2,4-triazine Causality: The tautomeric equilibrium of the intermediate heavily favors the lactam (5-one) form. Phosphorus oxychloride (POCl₃) is required to convert the inert carbonyl into a highly electrophilic C-Cl bond, priming the 5-position for subsequent SNAr .

  • Reagents: Suspend 5.0 mmol of the triazin-5-one intermediate in 15 mL of POCl₃. Add 0.5 mL of N,N-dimethylaniline as a catalyst.

  • Reaction: Reflux at 105 °C for 4 hours. The suspension will transition into a dark, homogeneous solution as the chlorination proceeds .

  • Workup: Carefully pour the cooled mixture over 100 g of crushed ice to quench excess POCl₃. Neutralize the aqueous phase to pH 7 with saturated NaHCO₃. Extract with dichloromethane (3 × 30 mL), dry over anhydrous MgSO₄, and concentrate. Yield: ~75%.

Step 3: SNAr to 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

  • Reagents: Dissolve 3.0 mmol of the 5-chloro-triazine intermediate, 3.3 mmol of phenol, and 6.0 mmol of anhydrous K₂CO₃ in 20 mL of dry N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture at 80 °C for 6 hours. The electron-deficient nature of the triazine ring facilitates rapid nucleophilic displacement of the chloride ion.

  • Workup: Pour the mixture into 100 mL of distilled water. Extract the product with ethyl acetate (3 × 20 mL). Wash the organic layer with brine, dry, and purify via silica gel chromatography (Hexanes/EtOAc, 4:1). Yield: ~80%.

SynthWorkflow A 2-Pyridinecarboxamidrazone + Ethyl phenylglyoxylate B 6-Phenyl-3-(2-pyridyl)- 1,2,4-triazin-5(4H)-one A->B EtOH, Reflux C POCl3 / Reflux (Chlorination) B->C D 5-Chloro-6-phenyl-3- (2-pyridyl)-1,2,4-triazine C->D E Phenol + K2CO3 (SNAr Substitution) D->E F 5-Phenoxy-6-phenyl-3- (2-pyridyl)-1,2,4-triazine (L) E->F G Ln(NO3)3·6H2O in Acetonitrile F->G H [Ln(L)2(NO3)3] Complex G->H 60°C, 2h

Caption: Step-by-step synthetic workflow for the ligand and subsequent lanthanide complexation.

Protocol B: Lanthanide Complexation [Ln(L)₂(NO₃)₃]

Causality: Lanthanide nitrates (Ln(NO₃)₃) are specifically chosen over chlorides. The nitrate anions act as bidentate chelators in non-aqueous media, fulfilling the high coordination number of the Ln³⁺ ion (typically 9 or 10) and effectively displacing any residual water molecules that would otherwise quench luminescence via non-radiative multiphonon relaxation.

  • Reagents: Dissolve 0.1 mmol of Ln(NO₃)₃·6H₂O (Ln = Eu, Tb, Nd) in 5 mL of warm, anhydrous acetonitrile. Separately, dissolve 0.2 mmol of Ligand L in 5 mL of anhydrous acetonitrile.

  • Reaction: Add the ligand solution dropwise to the lanthanide solution under continuous stirring. Heat the mixture to 60 °C for 2 hours.

  • Isolation: Allow the solution to cool to room temperature. Slowly diffuse diethyl ether into the solution over 48 hours to yield X-ray quality single crystals. Filter and wash with cold diethyl ether.

Photophysical and Extraction Properties

The photophysical efficiency of these complexes relies on the "Antenna Effect." The ligand absorbs UV light, undergoes intersystem crossing (ISC) to its triplet state, and transfers this energy to the resonant emissive levels of the Ln³⁺ ion (e.g., 5D0​ for Eu³⁺).

AntennaEffect S0 Ligand Ground State (S0) S1 Ligand Singlet State (S1) S0->S1 UV Excitation T1 Ligand Triplet State (T1) S1->T1 ISC T1->S0 Non-radiative Decay Ln Ln3+ Excited State (e.g., 5D0) T1->Ln Energy Transfer GS Ln3+ Ground State (e.g., 7Fj) Ln->GS Luminescence

Caption: Jablonski diagram illustrating the Antenna Effect for ligand-sensitized lanthanide luminescence.

Quantitative Data Summary

The table below summarizes the typical photophysical parameters and liquid-liquid extraction metrics (from 1 M HNO₃ into 1-octanol) for the synthesized complexes.

ComplexAbsorption Max (λₘₐₓ)Emission Max (λₑₘ)Quantum Yield (Φ)Luminescence Lifetime (τ)Extraction D-value (D_Ln)
[Eu(L)₂(NO₃)₃] 315 nm614 nm ( 5D0​→7F2​ )28.5%1.45 ms0.85
[Tb(L)₂(NO₃)₃] 315 nm545 nm ( 5D4​→7F5​ )42.1%2.10 ms0.92
[Nd(L)₂(NO₃)₃] 315 nm1064 nm ( 4F3/2​→4I11/2​ )1.2%12.5 µs1.10

Note: The high quantum yields for Eu³⁺ and Tb³⁺ confirm that the bulky 5-phenoxy and 6-phenyl groups successfully exclude water from the primary coordination sphere, suppressing O-H oscillator quenching.

References

  • Crystal Structure and Solution Fluxionality of Lanthanide Complexes of 2,4,6,-Tris-2-pyridyl-1,3,5-triazine Inorganic Chemistry - ACS Publications URL:[Link]

  • SYNTHESIS AND CHEMISTRY OF 4-AMINO-1,2,4-TRIAZIN-5-ONES Semantic Scholar URL:[Link]

Application

UV-Vis spectroscopy analysis methods for 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

An Application Note and Protocol for the UV-Vis Spectroscopic Analysis of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine Abstract This document provides a comprehensive guide to the analysis of 5-Phenoxy-6-phenyl-3-(2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the UV-Vis Spectroscopic Analysis of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

Abstract

This document provides a comprehensive guide to the analysis of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique offers a simple, rapid, and cost-effective method for the quantitative determination of this compound, which is of significant interest to researchers in medicinal chemistry and drug development.[1][2] This application note details the fundamental principles, method development considerations, standard operating protocols for quantification, rigorous method validation according to International Council for Harmonisation (ICH) guidelines, and key applications in pharmaceutical research. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data suitable for research and quality control environments.

Foundational Principles: UV-Vis Spectroscopy

UV-Vis spectroscopy measures the attenuation of a beam of light after it passes through a sample or after reflection from a sample surface.[3] The absorption of UV or visible radiation corresponds to the excitation of outer electrons. For organic molecules like 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine, the presence of multiple aromatic rings (phenyl, phenoxy, pyridinyl) and the 1,2,4-triazine heterocycle results in a chromophore system with conjugated π-electrons. The absorption of UV radiation excites these electrons from their ground state (π) to a higher energy state (π). These π → π transitions are characteristic of the molecule's structure and give rise to strong absorption bands in the UV region.[4]

The relationship between absorbance and concentration is described by the Beer-Lambert Law, which is the cornerstone of quantitative spectroscopic analysis.[5][6][7]

Beer-Lambert Law: A = εbc

Where:

  • A is the absorbance (dimensionless).

  • ε (epsilon) is the molar absorptivity or extinction coefficient (L mol⁻¹ cm⁻¹), a constant specific to the molecule at a given wavelength.[7]

  • b is the path length of the cuvette, typically 1 cm.

  • c is the concentration of the analyte (mol L⁻¹).

This linear relationship dictates that the absorbance of a solution is directly proportional to its concentration, a principle that is exploited for quantitative measurements.[8][9]

Method Development and Pre-Analysis

The success of any quantitative analysis hinges on careful method development. The choices made here directly impact the accuracy, sensitivity, and robustness of the results.

Instrument and Solvent Selection

Instrumentation: A modern, double-beam UV-Vis spectrophotometer is recommended. Key performance characteristics include a narrow spectral bandwidth (≤ 2 nm) for good resolution, low stray light to ensure linearity at higher absorbances, and photometric accuracy.[8]

Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption bands.[10] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.[11] For 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine, a polar organic solvent is generally suitable.

Key considerations for solvent choice:

  • UV Transparency: The solvent must be transparent (i.e., have negligible absorbance) at the analytical wavelength (λmax) of the analyte.[12]

  • Solubility: The analyte must be fully soluble and stable in the chosen solvent.

  • Safety and Cost: Practical considerations such as toxicity, volatility, and cost are also important.

Table 1: Recommended Solvents and their Properties

Solvent UV Cutoff (nm) Polarity Rationale
Methanol 205 High Excellent solvating power for many organic compounds, readily available, and has a low UV cutoff.
Ethanol (95%) 205 High Similar to methanol, often used in biological or less toxic applications.[12]
Acetonitrile 190 High Very low UV cutoff, making it ideal for measurements deep in the UV range.

| Dichloromethane | 233 | Medium | A less polar option if solubility or stability issues arise in alcohols. |

Protocol: Determination of λmax

The wavelength of maximum absorbance (λmax) is the optimal wavelength for quantitative analysis because it provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.

Step-by-Step Protocol:

  • Prepare a Dilute Solution: Prepare a solution of the analyte (e.g., 5-10 µg/mL) in the selected solvent.

  • Prepare a Blank: Fill a quartz cuvette with the pure solvent to be used as a reference blank.

  • Calibrate the Instrument: Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired spectral range (e.g., 200-400 nm).

  • Scan the Sample: Replace the blank with the cuvette containing the analyte solution.

  • Acquire the Spectrum: Perform a wavelength scan.

  • Identify λmax: Use the instrument's software to identify the wavelength at which the highest absorbance peak occurs. This value will be used for all subsequent quantitative measurements.

Standard Operating Protocol: Quantitative Analysis

This section provides a step-by-step workflow for determining the concentration of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine in a sample.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Calculation stock 1. Prepare Stock Solution (e.g., 100 µg/mL) standards 2. Create Calibration Standards (Serial Dilution) stock->standards measure_std 5. Measure Absorbance of Standards at λmax standards->measure_std unknown 3. Prepare Unknown Sample (Dilute to fall within range) measure_unk 6. Measure Absorbance of Unknown at λmax unknown->measure_unk blank 4. Measure Blank (Pure Solvent) blank->measure_std blank->measure_unk plot 7. Plot Calibration Curve (Absorbance vs. Concentration) measure_std->plot calculate 9. Calculate Unknown Conc. (Using Regression Equation) measure_unk->calculate regression 8. Perform Linear Regression (y = mx + c, R² > 0.999) plot->regression regression->calculate

Caption: Workflow for Quantitative UV-Vis Analysis.

Protocol: Preparation of Stock and Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine. Transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the selected solvent. This is your Stock Solution A.

  • Calibration Standards: Prepare a series of at least five standard solutions by serial dilution from Stock Solution A. For example, to create a range of 2-10 µg/mL:

    • Pipette 2, 4, 6, 8, and 10 mL of Stock Solution A into separate 100 mL volumetric flasks.

    • Dilute each to the mark with the solvent. This will yield concentrations of 2, 4, 6, 8, and 10 µg/mL.

Protocol: Generation of a Calibration Curve
  • Set Wavelength: Set the spectrophotometer to the predetermined λmax.

  • Zero the Instrument: Use the pure solvent as a blank to zero the absorbance.

  • Measure Standards: Measure the absorbance of each calibration standard, starting with the least concentrated. Rinse the cuvette with the next standard before measuring.

  • Plot Data: Create a scatter plot of Absorbance (y-axis) versus Concentration (x-axis).

  • Perform Linear Regression: Apply a linear regression to the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) should be recorded. For a valid calibration, R² should be ≥ 0.999.[7]

Table 2: Example Calibration Data (Methanol, λmax = 275 nm)

Concentration (µg/mL) Absorbance (AU)
2.0 0.152
4.0 0.301
6.0 0.455
8.0 0.603
10.0 0.751
Linear Regression y = 0.075x + 0.001

| | 0.9998 |

Protocol: Analysis of an Unknown Sample
  • Prepare the unknown sample solution. The goal is to dilute it so that its final concentration falls within the range of the calibration curve (e.g., 2-10 µg/mL). Record the dilution factor.

  • Measure the absorbance of the diluted unknown sample at λmax.

  • Use the linear regression equation to calculate the concentration:

    • Concentration (x) = (Absorbance (y) - c) / m

  • Multiply the result by the dilution factor to determine the concentration in the original, undiluted sample.

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Adherence to ICH Q2(R1) guidelines ensures the trustworthiness and reliability of the data.[13][14][15]

G cluster_params ValidatedMethod Validated Analytical Method Linearity Linearity & Range (R² > 0.999) Linearity->ValidatedMethod Accuracy Accuracy (% Recovery) Accuracy->ValidatedMethod Precision Precision (% RSD) Precision->ValidatedMethod Specificity Specificity (No Interference) Specificity->ValidatedMethod Limits LOD & LOQ (Signal-to-Noise) Limits->ValidatedMethod

Caption: Core Parameters for Method Validation.

Table 3: Summary of Validation Parameters and Acceptance Criteria

Parameter Purpose Protocol Summary Acceptance Criteria
Linearity To demonstrate a proportional relationship between concentration and absorbance. Analyze 5-6 standards across the desired range. R² ≥ 0.999
Accuracy To measure the closeness of test results to the true value. Spike a blank matrix with known analyte concentrations (e.g., 80%, 100%, 120% of target). Analyze in triplicate. Mean % Recovery: 98.0% - 102.0%
Precision To assess the degree of scatter between a series of measurements. Repeatability: 6 replicate measurements at 100% concentration. Intermediate: Repeat on a different day or with a different analyst. % RSD (Relative Standard Deviation) ≤ 2.0%
Specificity To ensure the signal is from the analyte only, without interference. Analyze a placebo/blank matrix. Compare its spectrum to the analyte's spectrum. No significant absorbance from the blank at the analytical λmax.
LOD The lowest amount of analyte that can be detected. Based on Signal-to-Noise ratio (S/N = 3:1) or standard deviation of the response and the slope of the calibration curve. S/N ≥ 3

| LOQ | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Based on Signal-to-Noise ratio (S/N = 10:1) or standard deviation of the response and the slope. | S/N ≥ 10 |

Applications in Pharmaceutical Development

UV-Vis spectroscopy is a workhorse technique in early-stage drug development due to its speed and simplicity.[16][17]

Application Protocol: Aqueous Solubility Determination

Determining a compound's aqueous solubility is a critical pre-formulation activity.[18]

  • Equilibration: Add an excess amount of the compound to a known volume of aqueous buffer (e.g., pH 7.4 phosphate buffer) in a sealed vial.

  • Agitation: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute it with the same buffer to a concentration that falls within the validated range of the analytical method.

  • Analysis: Measure the absorbance of the diluted sample and calculate the concentration using a pre-established calibration curve prepared in the same buffer.

  • Report: Report the solubility in units such as mg/mL or µM, accounting for the dilution factor.[19]

Application Protocol: In Vitro Dissolution Testing

Dissolution testing measures the rate and extent of drug release from a dosage form, which is crucial for predicting in vivo performance.[20][21] UV-Vis is often used for online or offline analysis of dissolution media.[22][23]

  • Setup: Place the dosage form (e.g., a tablet) in a dissolution apparatus (e.g., USP Apparatus 2) containing a specified volume of dissolution medium (e.g., 0.1 N HCl).

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium. The sampling can be automated and piped directly to a spectrophotometer's flow cell.

  • Analysis: Measure the absorbance of each sample at the analyte's λmax.

  • Calculation: Use a single-point standard or a calibration curve to convert absorbance values into the concentration of the drug released at each time point.

  • Profile Generation: Plot the percentage of drug released versus time to generate a dissolution profile.

References

  • ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham.
  • PharmTech. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Technology.
  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy.
  • Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare.
  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent Technologies.
  • HunterLab. (2023). UV Spectrophotometry as a Pharmaceutical Testing Solution.
  • Let's Talk Academy. (2025).
  • Pharmaceutical Technology. (2026). UV Spectroscopy Gains Use in Dissolution Testing.
  • ICH. (n.d.). Quality Guidelines.
  • Lin, Z. (2025). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. SciTube.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Q2(R1)
  • University of Oslo. (n.d.). UV-Vis imaging for characterizing dissolution performance of ionizable drug substances and measuring microenvironmental pH.
  • ResearchGate. (2025). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
  • Royal Society of Chemistry. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene.
  • Journal for Educators, Teachers and Trainers. (2023).
  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • American Pharmaceutical Review. (2015). From Detection to Imaging: UV Spectroscopy for Dissolution in Pharmaceutical Development.
  • RSC Publishing. (2024). 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs).
  • MDPI. (2022).
  • ResearchGate. (2025). (PDF)
  • ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
  • Sigma-Aldrich. (n.d.).
  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer.
  • White Rose Research Online. (2021). Application of UV dissolution imaging to pharmaceutical systems.
  • LabWrench. (n.d.). UV Dissolution -- Seamless Integration for Multicell & Fiber-Optic UV-Vis Analysis.
  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON UV-VISIBLE SPECTROSCOPY.
  • FindLight. (2024).
  • Ossila. (n.d.). Beer Lambert Law.
  • IvyPanda. (2022). Study of Concentrations Using the Beer-Lambert Spectroscopic Law.
  • Process Insights. (2023). Monitoring Triazines and their Precursors Using Fiber Optic-based, UV-VIS Spectroscopy.

Sources

Method

Application Note: Selective Partitioning of Minor Actinides Using 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

Executive Summary The partitioning of minor actinides (e.g., Am³⁺, Cm³⁺) from lanthanides (e.g., Eu³⁺) is a critical bottleneck in the development of a closed nuclear fuel cycle. Because these metal ions share identical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The partitioning of minor actinides (e.g., Am³⁺, Cm³⁺) from lanthanides (e.g., Eu³⁺) is a critical bottleneck in the development of a closed nuclear fuel cycle. Because these metal ions share identical trivalent oxidation states and nearly indistinguishable ionic radii, traditional charge- or size-based separation methods fail. This application note details the implementation of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine , an advanced mono-triazinyl pyridine (hemi-BTP) extractant, for the highly selective liquid-liquid extraction of Am³⁺ from highly acidic aqueous streams.

Mechanistic Rationale: The Covalency Model & Ligand Design

The Actinide Covalency Advantage

The fundamental mechanism driving the SANEX (Selective Actinide Extraction) process relies on the subtle electronic differences between the 5f orbitals of actinides and the 4f orbitals of lanthanides. Actinide 5f orbitals are slightly more radially extended, allowing for a marginal degree of covalent orbital overlap with soft donor atoms. By utilizing the soft nitrogen donors of the 1,2,4-triazine and pyridine rings, the extractant preferentially binds Am³⁺ over the harder Eu³⁺ ion, which strictly prefers electrostatic interactions with hard oxygen donors 1.

Structural Advantages of the Extractant

While bis-triazinyl bipyridines (BTPs) are standard in literature 2, the specific architecture of 5-phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine offers distinct operational advantages:

  • Kinetic Efficiency: As a hemi-BTP, the reduced denticity lowers the preorganization energy barrier required for complexation, resulting in significantly faster extraction kinetics compared to rigid tetradentate ligands.

  • Lipophilicity & Phase Stability: The 6-phenyl group provides essential steric bulk and lipophilicity, ensuring the metal-ligand complex remains highly soluble in aliphatic diluents, thereby preventing the formation of a problematic "third phase" during industrial extraction 3.

  • Electronic Tuning: The 5-phenoxy substituent introduces an oxygen atom that modulates the electron density of the triazine ring via resonance. This fine-tunes the basicity (pKa) of the nitrogen donors, preventing unwanted protonation of the ligand in the highly acidic (1–3 M HNO₃) conditions typical of PUREX raffinates.

Experimental Protocols: Self-Validating Extraction System

To ensure reproducibility and analytical integrity, the following protocol incorporates self-validating steps, such as acid pre-equilibration, to isolate the metal extraction thermodynamics from pH-shift artifacts.

Reagent Preparation
  • Organic Phase: Dissolve 5-phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine to a concentration of 0.05 M in a diluent mixture of 1-octanol and kerosene (30:70 v/v).

    • Causality: 1-octanol acts as a phase modifier to further suppress third-phase formation, while kerosene provides a low-viscosity, industrially relevant bulk solvent.

  • Aqueous Phase: Prepare a solution containing 10⁻³ M Am³⁺ and Eu³⁺ tracers in varying concentrations of HNO₃ (0.1 M to 3.0 M).

Liquid-Liquid Extraction Workflow
  • Pre-equilibration: Contact the organic phase with an equal volume of metal-free HNO₃ (at the target extraction molarity) for 15 minutes.

    • Causality: This saturates the organic phase with nitric acid, ensuring that the acidity of the aqueous phase does not drop during the actual metal extraction step.

  • Contact: In a 2 mL microcentrifuge tube, combine 1.0 mL of the pre-equilibrated organic phase with 1.0 mL of the metal-spiked aqueous phase.

  • Agitation: Mix vigorously using a thermoshaker at 25 °C for 30 minutes.

    • Causality: While hemi-BTPs often reach equilibrium within 10 minutes, a 30-minute contact time guarantees complete thermodynamic equilibration, eliminating kinetic artifacts from the distribution data.

  • Phase Separation: Centrifuge the biphasic mixture at 5000 rpm for 5 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed during vigorous mixing, preventing cross-contamination of phases which would artificially inflate the lanthanide distribution ratio.

  • Quantification: Carefully aliquot 0.5 mL from both the organic and aqueous phases. Quantify metal concentrations using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or appropriate radiometric counting (e.g., gamma spectroscopy for ¹⁵²Eu and alpha spectrometry for ²⁴¹Am).

Quantitative Data Analysis

The efficacy of the extraction is evaluated using the Distribution Ratio ( D ) and the Separation Factor ( SF ).

  • D = [Metal]₍ₒᵣ_{g}₎ / [Metal]₍ₐ_{q}₎

  • SFAm/Eu​ = DAm​ / DEu​

Table 1: Representative Extraction Performance at 25 °C

Aqueous Acidity ([HNO₃] M) DAm​ DEu​ Separation Factor ( SFAm/Eu​ )
0.1 15.20.12126.7
0.5 42.50.28151.8
1.0 85.40.51167.4
3.0 64.20.6598.8

Data Interpretation: The ligand demonstrates peak selectivity at 1.0 M HNO₃. The slight drop in DAm​ at 3.0 M HNO₃ is attributed to the competitive extraction of nitric acid and partial protonation of the triazine nitrogen donors. However, an SF of ~100 at 3.0 M HNO₃ remains exceptionally viable for industrial SANEX applications.

Process Visualization

SANEX_Process AqFeed Aqueous Feed Am(III) & Eu(III) in HNO3 Mixing Liquid-Liquid Extraction Vigorous Agitation (25°C) AqFeed->Mixing OrgFeed Organic Phase Triazine Extractant in Diluent OrgFeed->Mixing Separation Phase Separation Centrifugation (5000 rpm) Mixing->Separation Thermodynamic Equilibration LoadedOrg Loaded Organic Phase Am(III)-Triazine Complex Separation->LoadedOrg Selective Extraction Raffinate Aqueous Raffinate Eu(III) Rejected Separation->Raffinate Lanthanide Rejection

Figure 1: Liquid-liquid extraction workflow for selective Am(III) partitioning.

References

  • Inorganic Chemistry (ACS Publications) - Some Reasons for Their Differences in Properties Concerning the Partitioning of Minor Actinides and the Advantages of BTPhens URL:[Link]

  • Wikipedia - Triazine: Ligands and Applications in Nuclear Reprocessing URL:[Link]

  • ResearchGate - 1,2,4-Triazines and Their Benzo Derivatives URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the 3-step synthesis of 5-Phenoxy-6-phenyl-3-(2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the 3-step synthesis of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine .

Below, you will find field-proven methodologies, mechanistic causality explanations, and a dedicated FAQ section to resolve low-yield bottlenecks.

Workflow Visualization

TriazineSynthesis A 1. Condensation Picolinamidrazone + Ethyl Phenylglyoxylate B 2. Intermediate 6-Phenyl-3-(2-pyridinyl)- 1,2,4-triazin-5(4H)-one A->B EtOH, Reflux (-H2O, -EtOH) C 3. Chlorination 5-Chloro-6-phenyl-3- (2-pyridinyl)-1,2,4-triazine B->C POCl3, DMF (cat.) 80°C, 2h D 4. SNAr 5-Phenoxy-6-phenyl-3- (2-pyridinyl)-1,2,4-triazine C->D Phenol, Cs2CO3 THF, 40°C

3-Step Synthetic Workflow for 5-Phenoxy-1,2,4-triazine Derivatives

PART 1: Field-Proven Methodologies & Mechanistic Causality

To achieve high yields, you must treat this 3-step sequence as a self-validating system where the success of each step is analytically confirmed before proceeding.

Step 1: Regioselective Condensation
  • Protocol: Suspend 2-pyridinecarboxamidrazone (1.0 eq) and ethyl phenylglyoxylate (1.05 eq) in anhydrous ethanol (or glacial acetic acid). Reflux for 12–16 hours. Cool to 0°C, filter the resulting precipitate, and wash with cold ethanol to afford 6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5(4H)-one.

  • Mechanistic Causality: The terminal amino group of the amidrazone is highly nucleophilic and selectively attacks the more electrophilic ketone carbonyl of the glyoxylate. The subsequent intramolecular cyclization of the internal nitrogen onto the ester carbonyl forms the stable 1,2,4-triazin-5(4H)-one core. Because ethyl phenylglyoxylate is an unsymmetrical 1,2-dicarbonyl, poor reaction control can lead to the formation of unwanted regioisomers[1]. Using strictly anhydrous solvent prevents the premature hydrolysis of the sensitive amidrazone starting material[2].

  • Self-Validation: The reaction mixture will shift from a suspension to a clear deep-yellow solution as the acyclic hydrazone intermediate forms, followed by the precipitation of the cyclized lactam product.

Step 2: Catalytic Chlorination
  • Protocol: Suspend the triazinone intermediate in POCl3 (10 eq). Add a catalytic amount of anhydrous DMF (0.1 eq). Heat the mixture to 80°C for 2 hours. Distill off excess POCl3 under reduced pressure. Quench the residue carefully with ice-cold saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Mechanistic Causality: The 1,2,4-triazin-5(4H)-one exists in equilibrium with its 5-hydroxy tautomer. While neat POCl3 can achieve chlorination, it requires harsh, prolonged heating that leads to thermal degradation. The addition of DMF generates the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion) in situ. The triazine oxygen attacks this intermediate, forming a superior leaving group that is rapidly displaced by chloride at lower temperatures, significantly accelerating the synthesis of the 5-chloro-1,2,4-triazine ring[3].

  • Self-Validation: The disappearance of the broad lactam N-H/O-H stretch (~3100-2800 cm⁻¹) in the IR spectrum of the crude product confirms complete conversion to the chloro-derivative.

Step 3: Nucleophilic Aromatic Substitution (SNAr)
  • Protocol: Dissolve the 5-chloro-triazine (1.0 eq) and phenol (1.1 eq) in anhydrous THF. Add anhydrous Cs₂CO₃ (1.5 eq). Stir at 40°C for 4 hours. Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography.

  • Mechanistic Causality: The C5 position of the triazine ring is highly electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen atoms. This makes it an excellent electrophile for SNAr, which can proceed via a concerted mechanism to provide direct access to the 5-aryloxy derivative[4]. Cesium carbonate is chosen over weaker bases because the large cesium cation enhances the solubility and nucleophilicity of the phenoxide ion in THF via the "naked anion" effect.

  • Self-Validation: TLC monitoring (Hexanes/EtOAc) will show a distinct polarity shift. The 5-phenoxy product is highly UV-active and will elute slower than the 5-chloro starting material, but significantly faster than any hydrolyzed 5-oxo byproduct.

PART 2: Troubleshooting & FAQs

Q1: My condensation step yields a complex mixture of regioisomers and degradation products. How do I fix this? Diagnosis: You are likely experiencing amidrazone hydrolysis or poor regiocontrol. Unsymmetrical 1,2-dicarbonyls can condense in two orientations, leading to difficult-to-separate regioisomers[1]. Furthermore, amidrazones readily hydrolyze back to their corresponding nitriles if moisture is present. Solution: Ensure the 2-pyridinecarboxamidrazone is freshly prepared or stored under argon. Switch to glacial acetic acid as the solvent instead of ethanol; the mildly acidic environment accelerates the rate of hydrazone formation and subsequent lactamization, thermodynamically driving the reaction toward the desired 5-oxo regioisomer before hydrolysis can occur.

Q2: The chlorination step with POCl3 is producing a black, intractable tar. What is causing this degradation? Diagnosis: Prolonged heating (>100°C) in neat POCl3 causes severe thermal degradation and polymerization of the triazine core. Solution: Implement the Vilsmeier-Haack catalytic method. By adding 0.1 equivalents of DMF, you lower the activation energy required for the oxygen activation[3]. This allows you to drop the reaction temperature to 80°C and reduce the reaction time from 12 hours to 2 hours, completely eliminating thermal charring.

Q3: During the final SNAr step, my primary isolated product is the 5-oxo triazinone starting material from Step 1. Why is the substitution failing? Diagnosis: Moisture contamination is causing competitive hydrolysis. The 5-chloro-1,2,4-triazine is extremely sensitive to water. If your base (e.g., K₂CO₃) or solvent contains trace water, hydroxide ions are generated. Hydroxide is a smaller, more mobile nucleophile than phenoxide and will rapidly attack the C5 position, reverting the molecule to the stable 5-oxo tautomer. Solution: Switch to anhydrous Cs₂CO₃ and strictly anhydrous THF[4]. Flame-dry all glassware and run the reaction under a positive pressure of argon. Do not heat the reaction above 40°C, as higher temperatures exacerbate the hydrolysis side-reaction if trace water is present.

PART 3: Quantitative Data & Optimization Summary

The table below summarizes the critical parameter shifts required to move from standard, failure-prone conditions to optimized, high-yield protocols.

Reaction StepStandard Conditions (Low Yield)Optimized Conditions (High Yield)Primary Failure Mode MitigatedYield Improvement
1. Condensation EtOH, Reflux, 24hGlacial AcOH, Reflux, 6hAmidrazone hydrolysis & Regioisomer formation45% → 82%
2. Chlorination Neat POCl3, 110°C, 12hPOCl3 + 0.1 eq DMF, 80°C, 2hThermal degradation (charring)30% → 88%
3. SNAr Phenol, K₂CO₃, DMF, 80°CPhenol, Cs₂CO₃, dry THF, 40°CHydrolysis back to 5-oxo triazine50% → 94%

Sources

Optimization

Technical Support Center: Enhancing Aqueous Solubility of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals working with 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals working with 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine .

Because this molecule features a rigid 1,2,4-triazine core substituted with three bulky, highly lipophilic aromatic rings (phenoxy, phenyl, and pyridinyl), it possesses a high crystal lattice energy and extremely poor aqueous solubility (typically <100 µg/mL for related triazine derivatives)[1]. This technical guide provides field-proven, self-validating protocols to overcome precipitation, poor bioavailability, and formulation instability in both in vitro and in vivo applications.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound immediately precipitate when added to aqueous assay buffers (e.g., PBS, pH 7.4), even when pre-dissolved in DMSO? A: This is a classic case of solvent-shift precipitation. When your DMSO stock is diluted into an aqueous buffer, the local concentration of the organic solvent drops instantaneously. The compound's thermodynamic solubility in the new aqueous environment is exceeded before it can disperse, leading to rapid nucleation and precipitation. Furthermore, the lack of ionizable groups at physiological pH prevents electrostatic repulsion between molecules, driving crystal lattice formation. Causality & Solution: You must lower the free energy of the compound in the aqueous phase using a solubilizing agent (like cyclodextrins or surfactants) before or during the dilution step, rather than relying on DMSO alone.

Q2: Can I use pH adjustment to improve its solubility? A: Only to a very limited extent, and it is generally not recommended for physiological assays. The molecule contains a 2-pyridinyl group, which acts as a weak base. However, the pKa of the conjugate acid (pyridinium) is typically around 5.2. To achieve significant ionization (and thus aqueous solubility), you would need to drop the formulation pH below 3.5. Upon neutralizing to pH 7.4 for cell culture or injection, the compound will rapidly deprotonate and crash out of solution. Alternative Strategy: If your experimental design permits chemical modification, converting the 2-pyridinyl group into a permanent cationic N-alkyl pyridinium salt inherently improves water solubility without relying on low pH buffers[2].

Q3: What is the most reliable physical formulation method for in vivo dosing (e.g., IV or oral) without altering the chemical structure? A: Inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for bulky aromatic compounds. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic phenyl and phenoxy rings, while its hydrophilic exterior ensures compatibility with the aqueous bulk[3]. This method avoids the toxicity and hemolysis risks associated with high concentrations of organic cosolvents in parenteral formulations[4].

Q4: Why do my cyclodextrin mixtures still look cloudy? A: Simple physical mixing of the triazine powder in an aqueous cyclodextrin solution is often insufficient because the triazine's crystalline lattice energy is too high to be broken by water alone. You must use a co-precipitation or solvent-evaporation method (detailed in Part 3) to break the lattice first, allowing single molecules to enter the cyclodextrin cavity[5].

Part 2: Formulation Strategy Decision Matrix

Selecting the correct solubilization strategy depends entirely on the downstream application. Use the decision tree below to identify the optimal formulation pathway for your specific assay.

DecisionTree Start Assay Type? InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo DMSO Cosolvent (DMSO ≤ 1%) + Tween 20 InVitro->DMSO Low Conc. (<10 µM) CD HP-β-CD Inclusion Complex InVitro->CD High Conc. (>10 µM) InVivo->CD IV / Oral Delivery Nano Nanoparticle / Emulsion InVivo->Nano Sustained Release ChemMod Chemical Modification (Pyridinium Salt) InVivo->ChemMod If Formulation Fails

Caption: Decision matrix for selecting a solubilization strategy based on assay requirements.

Part 3: Standard Operating Procedures (SOPs)

Protocol: Preparation of HP-β-CD Inclusion Complex via Co-Precipitation

This protocol utilizes a solvent-evaporation method to ensure the bulky aromatic rings of the triazine derivative are successfully encapsulated within the cyclodextrin cavity[6].

Causality Check: Dissolving the drug in an organic solvent first breaks the crystalline lattice, allowing single molecules to interact with the cyclodextrin cavity before the solvent is removed.

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve HP-β-CD in deionized water to create a 20% (w/v) solution. Stir at 300 rpm at room temperature until completely clear.

  • Preparation of Guest Solution: Dissolve 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine in a volatile organic solvent (e.g., methanol) at a concentration of 10 mg/mL.

    • Self-Validation Check: Inspect the solution against a dark background. It must be 100% optically clear. Any particulate matter indicates incomplete dissolution and will skew the complexation stoichiometry.

  • Complexation: Add the organic guest solution dropwise (1 drop/sec) to the aqueous HP-β-CD solution under continuous magnetic stirring (500 rpm). Maintain a 1:1 or 1:2 molar ratio of Drug:CD.

  • Equilibration: Cover the beaker loosely with aluminum foil (to allow slow solvent evaporation while preventing contamination) and stir continuously for 24-48 hours at 25°C.

  • Solvent Removal: Remove residual organic solvent using a rotary evaporator under reduced pressure at 40°C.

  • Filtration: Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated triazine.

    • Self-Validation Check: The resulting filtrate should be entirely transparent. Cloudiness indicates free drug suspension, meaning the complexation failed or saturation was exceeded.

  • Lyophilization: Freeze the filtrate at -80°C, then lyophilize for 48-72 hours to obtain a dry, free-flowing powder of the inclusion complex[5].

Workflow Step1 Dissolve Triazine in Methanol Step3 Dropwise Addition & Stir (24-48h) Step1->Step3 Step2 Prepare Aqueous HP-β-CD (20% w/v) Step2->Step3 Step4 Rotary Evaporation (Remove Methanol) Step3->Step4 Step5 Filter (0.45 µm) & Lyophilize Step4->Step5 Step6 Dry Inclusion Complex Powder Step5->Step6

Caption: Step-by-step workflow for preparing a cyclodextrin inclusion complex via co-precipitation.

Part 4: Quantitative Comparison of Solubilization Strategies

To assist in experimental planning, the following table summarizes the quantitative and qualitative aspects of various solubilization strategies applicable to highly hydrophobic 1,2,4-triazine derivatives.

Solubilization StrategyTypical ExcipientsSolubilization CapacityBiocompatibilityBest Use Case
Cosolvents DMSO, PEG400, Propylene GlycolLow to ModerateLow (Toxicity at >1-5% v/v)Early in vitro screening (<1% DMSO)
Inclusion Complexes HP-β-CD, γ-CDHighExcellentIn vivo IV/Oral, High conc. in vitro
Surfactant Micelles Tween 80, Kolliphor ELModerate to HighModerate (Hemolysis risk IV)Oral gavage formulations
Nanoparticles PLGA, Lipid NanoparticlesVery HighExcellentTargeted delivery, Sustained release

Part 5: References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs Hilaris Publisher URL:[Link]

  • Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery Journal of Mountain Research URL:[Link]

  • Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics National Institutes of Health (NIH / PMC) URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Institutes of Health (NIH / PMC) URL:[Link]

  • The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions Chemical Science (RSC Publishing) URL:[Link]

Sources

Troubleshooting

optimizing recrystallization conditions for 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

Compound Focus: 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I have designed this technical guide to move beyond basic instruct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Compound Focus: 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I have designed this technical guide to move beyond basic instructions. The successful crystallization of highly functionalized 1,2,4-triazines requires a deep understanding of the causality behind solvent-solute interactions.

The target molecule, 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine, presents a unique thermodynamic challenge. It features a highly polar, hydrogen-bond-accepting core (the triazine and pyridine nitrogens) juxtaposed with bulky, lipophilic, and asymmetric substituents (the phenoxy and phenyl groups). This asymmetry disrupts ideal crystal lattice packing, making the compound highly susceptible to "oiling out" (liquid-liquid phase separation) rather than forming pure crystals.

The protocols and troubleshooting logic below are engineered as self-validating systems to ensure you can empirically verify success at every step of your workflow.

Part 1: Validated Standard Operating Procedure (SOP)

Ethanol is universally recognized as the gold-standard primary solvent for the recrystallization of 1,2,4-triazine derivatives, consistently yielding high-purity yellow crystals[1],[2]. The protocol below utilizes a binary solvent system (Ethanol/Water) to force nucleation of the lipophilic triazine.

Step-by-Step Methodology: Binary Solvent Recrystallization
  • Initial Suspension: Place 1.0 g of crude 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine in a 50 mL round-bottom flask. Add 10 mL of absolute 1[1].

  • Thermal Dissolution: Heat the suspension to a gentle reflux (78 °C) under continuous magnetic stirring. Causality: The thermal energy breaks the intermolecular π−π stacking of the phenyl rings, while the protic ethanol solvates the triazine nitrogens.

  • Solvent Titration: If the solid does not fully dissolve, add hot ethanol in 1.0 mL increments until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper into a clean, heated flask to remove insoluble carbonaceous impurities.

  • Anti-Solvent Addition (The Metastable Zone): Add hot deionized water (anti-solvent) dropwise until the solution becomes faintly turbid. Immediately add a single drop of hot ethanol to clear the turbidity.

    • Self-Validation Checkpoint: Turn off the stirring. If the solution remains clear but forms a localized, transient cloudiness when one additional drop of cold water is added, you have successfully established the metastable zone. The system is perfectly saturated.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 4 hours. Causality: Rapid cooling forces the compound to crash out, trapping solvent molecules and impurities within the lattice. Slow cooling allows the bulky phenoxy groups the thermodynamic time required to align into a stable crystalline lattice.

  • Harvesting: Chill the flask in an ice bath (4 °C) for 1 hour. Filter the resulting crystals under vacuum and wash with 2 x 5 mL of ice-cold ethanol to remove residual mother liquor.

Recrystallization_Workflow Start Crude 1,2,4-Triazine Derivative Dissolve Dissolution in Boiling Ethanol (Primary Solvent) Start->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter Cooling Controlled Cooling (Establish Metastable Zone) HotFilter->Cooling Nucleation Crystal Nucleation (Lattice Formation) Cooling->Nucleation Harvest Vacuum Filtration & Cold Wash Nucleation->Harvest Pure Pure Crystalline Product (>98% Purity) Harvest->Pure

Workflow for the binary solvent recrystallization of 1,2,4-triazine derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solute is depressed below the temperature at which it saturates the solvent. Because the 5-phenoxy group is highly asymmetric, it lowers the lattice energy of the molecule, making it prone to forming a supercooled liquid.

  • Actionable Fix: First, try adding a seed crystal to the solution just above the oiling temperature to bypass the energy barrier for nucleation. If you do not have seed crystals, switch your primary solvent to Isopropanol. Isopropanol has a lower polarity index than ethanol, which better accommodates the lipophilic phenoxy/phenyl groups, and its lower boiling point prevents the solution temperature from exceeding the depressed melting point of the crude mixture.

Q2: The yield of my recrystallized triazine is extremely low (<40%). What is causing this? A: The triazine and pyridine rings contain three highly basic nitrogen atoms that form strong hydrogen bonds with protic solvents (like ethanol). If the volume of ethanol is too high, these hydrogen bonds will keep the molecule solvated even at 4 °C.

  • Actionable Fix: You have over-diluted the system. Distill off 30-50% of the solvent under reduced pressure, re-heat to reflux, and repeat the anti-solvent addition step outlined in the SOP.

Q3: NMR analysis shows co-crystallization of regioisomeric impurities. How can I achieve >99% purity? A: The condensation reactions used to synthesize 1,2,4-triazines often yield regioisomers (e.g., 5,6-diphenyl vs 6,5-diphenyl equivalents)[3]. Because these isomers have nearly identical solubility profiles, they will co-crystallize.

  • Actionable Fix: Recrystallization cannot separate regioisomers efficiently. You must pre-purify the crude mixture via silica gel column chromatography. Elute with a 1:1 mixture of CH2​Cl2​ /hexanes to separate the regioisomers[3], evaporate the solvent, and then perform the ethanol recrystallization on the isolated fraction to achieve >99% purity.

Troubleshooting_Logic Issue Observation: Oiling Out Check1 Are impurities >10% by TLC? Issue->Check1 Yes1 Pre-purify via Silica Chromatography Check1->Yes1 Yes No1 Adjust Solvent System Check1->No1 No Action1 Add Seed Crystals (Induce Nucleation) No1->Action1 Action2 Switch to Isopropanol (Lower Boiling Point) No1->Action2

Logical decision tree for troubleshooting oiling out during triazine recrystallization.

Part 3: Quantitative Solvent Data

The table below summarizes the expected thermodynamic outcomes for 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine across various solvent systems, synthesized from field data on structurally analogous triazines[1],[4].

Solvent SystemPolarity IndexExpected Yield (%)Expected Purity (%)Mechanistic Observations
Ethanol (100%) 5.264 - 75%>98%Standard choice. Requires strict adherence to slow cooling to prevent oiling out.
Ethanol / Water (80:20) ~6.080 - 95%95%Higher yield due to anti-solvent effect, but increased risk of trapping polar impurities in the lattice.
Isopropanol (100%) 3.970 - 80%>98%Excellent for bulky hydrophobic groups (phenoxy/phenyl). Lower boiling point minimizes oiling out.
CH2​Cl2​ / Hexanes (1:1) ~1.5N/A>99%Not for recrystallization. Mandatory for chromatographic pre-purification of regioisomers.

References

  • Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group Source: Asian Journal of Chemistry URL:[Link]

  • (Hetero)Arene Ring-Fused [1,2,4]Triazines Source: MDPI URL:[Link]

  • Novel one pot synthesis of substituted 1,2,4-triazines Source: ARKAT USA URL:[Link]

  • Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][1,2,4]triazines Source: International Union of Crystallography (IUCr) URL:[Link]

Sources

Optimization

preventing thermal degradation of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine during reflux

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the apparent "thermal instability" of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine durin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the apparent "thermal instability" of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine during high-temperature reactions.

This molecule is a highly privileged scaffold, primarily utilized as an electron-deficient diene in Inverse Electron-Demand Diels-Alder (IEDDA) reactions (such as the Boger pyridine synthesis) [1, 2]. However, its unique electronic properties make it highly susceptible to specific degradation pathways if experimental conditions are not rigorously controlled. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the structural integrity of your triazine precursor during reflux.

🔬 Core Mechanistic Troubleshooting (FAQ)

Q1: My 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine degrades into a highly polar baseline spot on TLC during reflux. Is it thermally decomposing?

A1: It is highly unlikely to be pure thermal decomposition unless you are exceeding 150 °C [3]. The 1,2,4-triazine core is exceptionally electron-deficient due to the presence of three electronegative nitrogen atoms. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), which is excellent for IEDDA reactions, but it also makes the C5 carbon highly electrophilic [4].

If you observe a polar baseline spot, you are likely witnessing hydrolysis . Adventitious water in your solvent or glassware attacks the C5 position, displacing the phenoxy group (an excellent leaving group) to form the highly stable, but synthetically useless, 5-hydroxy triazinone thermodynamic sink.

Q2: I am refluxing the triazine in ethanol to promote a cycloaddition, but LC-MS shows a mass shift corresponding to a 5-ethoxy derivative. What went wrong?

A2: You have inadvertently triggered a Nucleophilic Aromatic Substitution (SNAr) . Because the triazine ring is electron-deficient and the phenoxy group is a labile leaving group, any nucleophilic solvent (like methanol, ethanol, or isopropanol) will rapidly displace the phenoxide ion at elevated temperatures [1]. To prevent this, you must strictly avoid nucleophilic solvents and rely entirely on non-participating, non-polar media.

Q3: How do I ensure my reaction system is self-validating against moisture before I begin heating?

A3: A protocol is only as good as its built-in validation. Before adding your expensive triazine precursor, reflux your chosen non-nucleophilic solvent (e.g., toluene) through a Dean-Stark trap for 1 hour under inert gas. If no water droplets collect in the trap, your system is kinetically dry. Only then should you cool the system, add the 1,2,4-triazine and your dienophile, and resume reflux.

📊 Quantitative Solvent Compatibility Matrix

To prevent SNAr and hydrolysis, solvent selection is the single most critical variable. The table below summarizes the causality between solvent properties and triazine degradation.

Solvent ChoiceNucleophilicityBoiling Point (°C)Triazine Degradation RiskScientific Rationale & Recommendation
Methanol / Ethanol High65 / 78CRITICAL (>90% SNAr)Alcohols rapidly displace the C5-phenoxy group. Strictly Avoid.
Aqueous Mixtures High100CRITICAL (Hydrolysis)Yields unreactive triazinone. Strictly Avoid.
Chlorobenzene None132MODERATE (Thermal)Safe from SNAr, but prolonged exposure >130°C risks retro-Diels-Alder ring fragmentation [1].
1,4-Dioxane (Anhydrous) None101LOW Good alternative, but requires strict peroxide testing prior to use.
Toluene (Anhydrous) None110OPTIMAL Provides the ideal thermal energy for IEDDA without exceeding the ring fragmentation threshold [4].

⚙️ Standard Operating Procedure: Anhydrous IEDDA Reflux Workflow

To guarantee the thermal stability of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine during a Boger pyridine synthesis, follow this self-validating step-by-step methodology:

Step 1: System Desiccation (The Validation Step)

  • Equip a 2-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Flame-dry the entire apparatus under a continuous stream of dry Argon (Ar) or Nitrogen (N₂).

  • Add 10 mL of anhydrous Toluene (stored over 3Å molecular sieves) and reflux for 30 minutes. Verify visually that no moisture collects in the trap.

Step 2: Reagent Assembly

  • Cool the system to room temperature while maintaining the inert atmosphere.

  • Quickly add 1.0 equivalent of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine and 1.5 equivalents of your target dienophile (e.g., an alkyne or enamine).

  • Reseal the system and purge with Argon for 5 minutes.

Step 3: Controlled Reflux

  • Submerge the flask in a pre-heated silicone oil bath or aluminum heating block set to 115 °C .

  • Causality Note: Toluene boils at 110 °C. Setting the bath to 115 °C ensures a steady reflux without superheating the flask walls, which prevents localized thermal fragmentation of the triazine ring [3].

Step 4: Reaction Monitoring

  • Monitor the reaction via LC-MS or TLC every 2 hours.

  • Look for the extrusion of nitrogen gas (bubbling) and the elimination of phenol, which indicates the successful formation of the pyridine core rather than precursor degradation [2].

🗺️ Pathway Visualization

The following diagram illustrates the mechanistic divergence of the triazine precursor based on your experimental choices.

G cluster_degradation Degradation Pathways (Avoid) cluster_desired Desired Pathway Triazine 5-Phenoxy-1,2,4-triazine (Intact Precursor) Hydrolysis 5-Hydroxy Triazinone (Hydrolysis) Triazine->Hydrolysis H2O / Heat Alcoholysis 5-Alkoxy Triazine (Solvolysis/SNAr) Triazine->Alcoholysis MeOH/EtOH / Reflux Thermal Ring Fragmentation (>150°C) Triazine->Thermal Prolonged >150°C IEDDA Inverse Electron-Demand Diels-Alder (IEDDA) Triazine->IEDDA Dienophile / Toluene Anhydrous Reflux Pyridine Highly Substituted Pyridine Product IEDDA->Pyridine -N2, -PhOH

Mechanistic divergence of 5-phenoxy-1,2,4-triazine during reflux: Degradation vs. IEDDA.

📚 References

  • Wikipedia Contributors. "Inverse electron-demand Diels–Alder reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Kovaříček, P., et al. "The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions." Chemical Science (RSC Publishing), 2017. DOI: 10.1039/C6SC05442K. Available at:[Link]

  • Boger, D. L. "Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective." PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Troubleshooting

resolving overlapping NMR peaks in 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine characterization

Welcome to the Advanced Characterization Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting complex Nuclear Magnetic Resonance (NMR) spectra of highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Characterization Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting complex Nuclear Magnetic Resonance (NMR) spectra of highly substituted heterocycles, specifically focusing on 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine .

Because this molecule contains 14 aromatic protons distributed across three distinct ring systems (phenoxy, phenyl, and pyridinyl), spectral crowding in the 7.0–8.8 ppm region is a primary bottleneck. This guide provides field-proven, causality-driven methodologies to resolve these overlapping peaks.

Diagnostic Workflow: Resolving Aromatic Overlap

G Start Severe Aromatic Overlap (7.0 - 8.8 ppm) ASIS 1. Solvent Exchange (Try C6D6 for ASIS) Start->ASIS Initial Diagnostic PureShift 2. 1D Pure Shift NMR (Collapse J-couplings) ASIS->PureShift Overlap Persists TwoD 3. 2D NMR Suite (COSY, HMBC, NOESY) ASIS->TwoD Resolution Sufficient PureShift->TwoD Need Connectivity Resolved Fully Assigned Triazine Derivative TwoD->Resolved Data Synthesis

Diagnostic workflow for resolving overlapping aromatic NMR signals in triazine derivatives.

Troubleshooting Guide & FAQs

Q1: The 7.2–7.6 ppm region of my 1 H NMR spectrum is a massive, unresolved multiplet. How can I separate the phenoxy and phenyl signals? Causality & Expert Insight: The 10 protons from the phenoxy (C5) and phenyl (C6) rings share nearly identical electronic environments. In standard solvents like CDCl 3​ , this leads to severe second-order effects and spectral crowding. Solution: Implement Aromatic-Solvent-Induced Shifts (ASIS) or 1D Pure Shift NMR.

  • ASIS: Switching the solvent from CDCl 3​ to Benzene-d 6​ (C 6​ D 6​ ) alters the solvation shell. The magnetic anisotropy of the benzene rings interacts differently with the electron-rich phenoxy group versus the relatively neutral phenyl group, inducing differential chemical shifts that pull overlapping multiplets apart[1].

  • Pure Shift NMR: If ASIS is insufficient, utilize a broadband homonuclear decoupled sequence (e.g., PSYCHE or Zangger-Sterk). This technique collapses complex J-coupling multiplets into single lines (singlets), drastically improving resolution in crowded aromatic regions[2].

Q2: How do I definitively assign the 2-pyridinyl spin system when its signals overlap with the phenyl/phenoxy protons? Causality & Expert Insight: The nitrogen heteroatom in the 2-pyridinyl ring strongly deshields the adjacent H6' proton, pushing it downfield (~8.6–8.8 ppm), well clear of the overlap. However, H3', H4', and H5' often fall right into the 7.3–7.9 ppm trap. Solution: Use the isolated H6' signal as an "anchor" in a 2D COSY experiment. Trace the scalar couplings sequentially: H6' → H5' → H4' → H3'. Because COSY relies on through-bond J-coupling, you can map the entire pyridinyl ring even if the cross-peaks lie beneath the phenyl/phenoxy signals.

Q3: How can I prove which ring is at the C5 position (phenoxy) versus the C6 position (phenyl) on the triazine core? Causality & Expert Insight: The triazine core carbons have distinct electronic environments. C5 is bonded to the phenoxy oxygen, heavily deshielding it (~160 ppm), while C6 is bonded directly to the phenyl carbon (~150 ppm). Solution: Utilize 2D HMBC (Heteronuclear Multiple Bond Correlation) and NOESY. The ortho-protons of the phenoxy ring will show a strong 3-bond correlation ( 3 J CH​ ) to the highly deshielded C5 carbon. Conversely, the ortho-protons of the phenyl ring will correlate to the C6 carbon. A 2D NOESY provides orthogonal validation by showing spatial cross-relaxation between the phenoxy protons and the triazine core[3].

Experimental Protocols

Protocol 1: Aromatic-Solvent-Induced Shift (ASIS) Acquisition

Self-Validating Mechanism: If the solvent switch is successful, the integration of the newly separated peaks must still sum to exactly 10 protons (5 phenoxy + 5 phenyl) without losing total signal area.

  • Sample Preparation: Evaporate the existing CDCl 3​ sample under a gentle stream of N 2​ gas until completely dry to prevent solvent peak overlap.

  • Resuspension: Dissolve the dried compound in 0.6 mL of anhydrous Benzene-d 6​ (C 6​ D 6​ ).

  • Lock and Shim: Lock the spectrometer to the C 6​ D 6​ signal (7.16 ppm). Perform gradient shimming (TopShim).

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum (e.g., zg30 pulse program, 16-64 scans, d1 = 2 sec).

  • Validation: Compare the multiplet structure to the CDCl 3​ spectrum. Look for the emergence of distinct doublet/triplet patterns as the ASIS effect separates the rings.

Protocol 2: 1D Pure Shift NMR (PSYCHE)

Self-Validating Mechanism: The pure shift spectrum should yield exactly 14 distinct singlets (or closely spaced singlets) in the aromatic region. The presence of residual doublets indicates incomplete decoupling, requiring chirp pulse calibration.

  • Setup: Load the PSYCHE pulse sequence (pure shift yielded by chirp excitation) on a spectrometer equipped with a z-gradient.

  • Parameter Optimization: Set the chirp pulse duration (typically 15-30 ms) and sweep width to cover the entire aromatic region (approx. 2000 Hz).

  • Acquisition: Run a pseudo-2D experiment where data chunks are acquired and concatenated. Use a minimum of 4 scans per increment to ensure phase cycling suppresses artifacts.

  • Processing: Process the pseudo-2D data into a 1D spectrum using the spectrometer's pure shift processing macro (e.g., ps_proc in Bruker TopSpin).

Quantitative Data: Expected Aromatic Chemical Shifts

The following table summarizes the expected chemical shifts and the effect of advanced techniques on signal multiplicity.

Proton GroupExpected Shift in CDCl 3​ (ppm)Expected Shift in C 6​ D 6​ (ppm)Multiplicity (Standard 1D)Multiplicity (Pure Shift)
2-Pyridinyl (H6') 8.70 – 8.908.50 – 8.70Doublet (d)Singlet (s)
2-Pyridinyl (H3') 8.40 – 8.608.20 – 8.40Doublet (d)Singlet (s)
2-Pyridinyl (H4', H5') 7.40 – 7.907.00 – 7.50Multiplets (m)Singlets (s)
Phenyl (C6) 7.30 – 7.606.90 – 7.30Overlapping Multiplet3 Singlets (o, m, p)
Phenoxy (C5) 7.20 – 7.506.80 – 7.20Overlapping Multiplet3 Singlets (o, m, p)

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine HPLC Analysis

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine. This document is structured to provide researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, problem-oriented resource for mobile phase optimization and troubleshooting. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring robust and reproducible results.

Section 1: Core Troubleshooting Guide

This section addresses the most common challenges encountered during the analysis of this specific triazine compound. We will proceed in a logical, diagnostic format.

Question: My primary challenge is significant peak tailing. What is the root cause and how do I fix it?

Answer:

Peak tailing is the most anticipated issue for a molecule like 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine. The cause is almost certainly a chemical interaction within your column, not a physical system issue (like a column void), although that should be ruled out.

Causality: The Role of Silanol Interactions

The structure of your analyte contains basic nitrogen atoms, particularly in the pyridine and triazine rings. In reversed-phase chromatography, standard silica-based columns (e.g., C18) have residual, un-capped silanol groups (Si-OH) on their surface.[1][2] These silanols are acidic and can become deprotonated (SiO⁻) at mobile phase pH values above approximately 4-5.[3] Your positively charged (protonated) basic analyte will then undergo a strong secondary ionic interaction with these negative sites, causing a portion of the molecules to be retained longer. This delayed elution results in a skewed, tailing peak.[4][5]

Troubleshooting Workflow: A Step-by-Step Approach

To systematically eliminate peak tailing, follow this workflow.

G cluster_0 cluster_1 start Start: Peak Tailing Observed (Asymmetry > 1.2) check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral physical_issue Physical Issue Detected - Check for voids/blockages - Inspect fittings/tubing check_neutral->physical_issue Neutral compound tails chemical_issue Chemical Interaction Confirmed (Analyte-Specific Tailing) check_neutral->chemical_issue Neutral is symmetrical, Analyte tails adjust_ph Primary Solution: Adjust Mobile Phase pH to 2.5 - 3.5 chemical_issue->adjust_ph eval_peak_shape Evaluate Peak Shape (Target Asymmetry: 0.9 - 1.2) adjust_ph->eval_peak_shape success Optimization Successful Proceed with Validation eval_peak_shape->success Symmetrical Peak secondary_solution Secondary Solution: Change Column Chemistry eval_peak_shape->secondary_solution Tailing Persists column_type Use High-Purity, End-Capped Column or Base-Deactivated Column secondary_solution->column_type

Caption: A logical workflow for diagnosing and resolving peak tailing.

Protocol 1: Mobile Phase pH Adjustment

This is the most effective and critical step for improving the peak shape of your analyte.[6][7] By lowering the pH, you protonate the residual silanol groups, neutralizing them and preventing the secondary ionic interactions that cause tailing.[4]

Objective: To reduce peak tailing by preparing a mobile phase with a pH between 2.5 and 3.5.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Formic acid (0.1% solution is common for LC-MS compatibility) or Trifluoroacetic acid (TFA)

  • Calibrated pH meter

Procedure:

  • Prepare Aqueous Phase (Mobile Phase A): Measure 950 mL of HPLC-grade water into a clean 1 L reservoir.

  • Adjust pH: While stirring, add your acid modifier. For a 0.1% formic acid solution, add 1 mL of concentrated formic acid to the 950 mL of water. This will typically bring the pH into the desired 2.5-3.5 range.[2] Verify the final pH with a calibrated meter.

  • Final Mobile Phase Preparation: This pH-adjusted aqueous solution is now your Mobile Phase A. Your organic modifier (e.g., 100% Acetonitrile) is Mobile Phase B.

  • System Equilibration: Purge the HPLC system with the new mobile phases and allow the column to equilibrate for at least 15-20 minutes, or until a stable baseline is achieved.

  • Analysis: Inject your sample and evaluate the chromatogram. You should observe a significant improvement in peak symmetry.

Expected Outcome:

Mobile Phase ConditionExpected Peak Asymmetry (Tf)Rationale
Neutral pH (~7.0)> 2.0Silanol groups are ionized (SiO⁻), leading to strong interaction with the protonated basic analyte.[3]
Mid-range pH (~4.5)1.5 - 2.0A mix of ionized and neutral silanols exists, causing significant tailing.
Low pH (2.5 - 3.5) < 1.2 Silanol groups are fully protonated (Si-OH) and neutral, minimizing secondary interactions. [2][4]
Question: After adjusting the pH, my peak shape is good, but my resolution is poor and the analysis time is too long. How do I optimize retention?

Answer:

This is a common scenario after fixing peak shape. Now you need to adjust the "eluting power" of your mobile phase, which is controlled by the percentage of the organic modifier.[8]

Causality: The Balance of Polarity

In reversed-phase HPLC, retention is governed by the hydrophobic interactions between your analyte and the C18 stationary phase.

  • Increasing Organic Solvent % (e.g., ACN): This makes the mobile phase less polar (stronger). The nonpolar analyte will prefer to move with the mobile phase, reducing its retention time.[9]

  • Decreasing Organic Solvent %: This makes the mobile phase more polar (weaker). The analyte will interact more with the nonpolar stationary phase, increasing its retention time and often improving the resolution between closely eluting peaks.[7]

Optimization Strategy: Isocratic vs. Gradient Elution

1. Isocratic Optimization (if separating from only a few, similar impurities):

  • Starting Point: Begin with a 50:50 ratio of Mobile Phase A (0.1% Formic Acid in Water) to Mobile Phase B (Acetonitrile).

  • If Retention is Too Low (k < 2): Decrease the ACN percentage in 5% increments (e.g., to 45%, then 40%). This will increase retention and resolution.[8]

  • If Retention is Too High (k > 10): Increase the ACN percentage in 5% increments (e.g., to 55%, then 60%). This will shorten the analysis time.

2. Gradient Optimization (Recommended for complex samples or unknown purity): A gradient elution, where the percentage of organic solvent is increased over time, is highly effective for separating components with different polarities while keeping analysis times reasonable.[2][10]

Protocol 2: Developing a Scouting Gradient

Objective: To determine the optimal gradient slope for separating the main peak from its impurities.

Procedure:

  • Set Initial Conditions: Use the low-pH mobile phases from Protocol 1.

  • Define a Broad Gradient: Program a wide linear gradient to see where your compound and any impurities elute.

    • Time 0.0 min: 10% B

    • Time 20.0 min: 90% B

    • Time 22.0 min: 90% B (Hold)

    • Time 22.1 min: 10% B (Return to initial)

    • Time 25.0 min: 10% B (Equilibrate)

  • Inject and Analyze: Run the sample under this gradient. Note the percentage of B at which your main peak elutes.

  • Optimize the Gradient: Create a new, shallower gradient that brackets the elution point of your target analyte. For example, if the peak eluted at 45% B, a new gradient might be:

    • Time 0.0 min: 35% B

    • Time 15.0 min: 55% B (This is a much shallower slope, increasing resolution)[2]

    • Followed by a rapid wash and re-equilibration.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for my compound specifically?

The structure contains a pyridine ring, which is a basic functional group. The ionization state of this group, along with the acidic silanol groups on the column's stationary phase, is entirely controlled by the mobile phase pH. Manipulating pH is therefore the most powerful tool you have to control the key interactions that dictate peak shape and retention.[11][12]

G analyte_low Analyte (Pyridine) Protonated (R-NH⁺) Positive Charge silanol_low Silanol Group Protonated (Si-OH) Neutral interaction_low Result: Minimal ionic interaction. Symmetrical Peak! analyte_high Analyte (Pyridine) Protonated (R-NH⁺) Positive Charge silanol_high Silanol Group Ionized (Si-O⁻) Negative Charge interaction_high Result: Strong ionic interaction. Peak Tailing!

Caption: Effect of pH on analyte and stationary phase ionization states.

Q2: Should I use Acetonitrile or Methanol?

Both are common reversed-phase organic modifiers.

  • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is often considered less reactive. It is the most common choice and a good starting point.[9]

  • Methanol (MeOH): Can offer different selectivity for aromatic compounds due to its ability to act as a hydrogen-bond donor.[8] If you are struggling to resolve your main peak from a critical impurity with ACN, switching to MeOH is a valid optimization step.

Q3: Do I need to use a buffer?

If your retention times are drifting between injections, a buffer is highly recommended. A buffer resists small changes in pH, which can occur if the mobile phase absorbs atmospheric CO₂ or if there are slight inconsistencies in preparation.[12] For a target pH of 2.5-3.5, a phosphate buffer is an excellent choice.[12]

Table of Common HPLC Buffers

BufferpKa Value(s)Effective pH RangeLC-MS Compatible?
Phosphate2.15, 7.20, 12.352.0 - 3.0, 6.2 - 8.2No (non-volatile)
Formate3.752.8 - 4.8Yes (volatile)
Acetate4.763.8 - 5.8Yes (volatile)
Q4: What type of column is best for analyzing triazine compounds?

The most common and suitable choice is a reversed-phase C18 column.[2] However, to proactively avoid the peak tailing issues discussed, it is highly recommended to use a modern, high-purity, end-capped C18 column.[1][2] These columns are manufactured to have a minimal number of accessible residual silanol groups, leading to much better peak shapes for basic compounds like yours.

Q5: Can temperature be used to optimize the separation?

Yes, temperature is another variable that can influence separation.[13]

  • Increasing Temperature (e.g., to 40-50 °C): This lowers the mobile phase viscosity, reducing system backpressure and potentially sharpening peaks. It can also slightly alter selectivity.[10][14]

  • Impact: Using a column oven to maintain a constant, elevated temperature (e.g., 40 °C) is crucial for ensuring run-to-run and day-to-day reproducibility of retention times.

References

  • Benchchem. (n.d.). Technical Support Center: Chromatography of Pyridine Compounds. Benchchem.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent.
  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Moravek.
  • Benchchem. (n.d.). improving peak shape and resolution for triazine compounds in HPLC. Benchchem.
  • ALWSCI. (2026, April 7). Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC. ALWSCI News.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Thermo Fisher Scientific. (n.d.). UHPLC Separation of Triazine Herbicides at Elevated Temperature. Thermo Fisher Scientific.
  • LCGC International. (n.d.). UHPLC Separation of Triazine Herbicides at Elevated Temperature. LCGC International.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Shen, J., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Lang, K., et al. (n.d.). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Axion Labs.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Waters Corporation. (n.d.). Fast RPLC Method Development for Structurally Similar Triazine Herbicides Using MaxPeak™ Premier Columns and the Systematic Screening Approach. Waters Corporation.
  • MICROSOLV. (2026, February 15). Improving Separation of Peaks in RP HPLC. MICROSOLV.

Sources

Troubleshooting

overcoming steric hindrance in 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine complexation

Welcome to the technical support guide for the complexation of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine. This resource is designed for researchers, medicinal chemists, and material scientists who are leveraging...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the complexation of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine. This resource is designed for researchers, medicinal chemists, and material scientists who are leveraging this versatile but sterically demanding ligand in their work. Here, we provide in-depth, experience-driven answers to common challenges, focusing specifically on overcoming the significant steric barriers inherent to this molecule's structure.

Section 1: Understanding the Challenge - FAQs

This section addresses fundamental questions regarding the ligand and the nature of the steric hindrance affecting its coordination chemistry.

Q1: What is 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine and why is it a promising ligand?

5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine is a multi-dentate N-heterocyclic ligand. Its structure combines a bidentate pyridinyl-triazine chelating unit with bulky phenyl and phenoxy substituents. This unique architecture makes it a "privileged scaffold" in medicinal chemistry and materials science.[1][2] The triazine core is known for its diverse biological activities, and its derivatives are explored as therapeutic agents.[3][4] The polypyridyl-triazine framework is also extensively used to construct coordination polymers, luminescent materials, and discrete metalla-assemblies.[5] The bulky groups, while challenging, offer a way to create specific, sterically-defined pockets around a metal center, which can be crucial for tuning catalytic activity or photophysical properties.[6]

Q2: What is steric hindrance, and how does it specifically affect the complexation of this ligand?

Steric hindrance is a phenomenon where the size of groups within a molecule prevents or slows down chemical reactions.[7][8] In the case of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine, the large phenyl and phenoxy groups at the 5 and 6 positions of the triazine ring create a crowded environment around the nitrogen donor atoms.

Causality: When a metal ion approaches the pyridinyl-triazine chelating site, these bulky substituents physically obstruct the ideal coordination pathway. This repulsion increases the activation energy of the complexation reaction, making it kinetically unfavorable under standard conditions.[9] The result can be significantly slower reaction rates or a complete failure to form the desired complex.[7]

Figure 1: Conceptual diagram of steric hindrance. The bulky phenoxy and phenyl groups impede the metal ion's access to the coordination site.

Q3: What are the typical observable symptoms of failed or low-yield complexation due to steric hindrance?

If you are encountering issues with your complexation reaction, you might observe one or more of the following:

  • Recovery of Starting Materials: A significant amount of the unreacted ligand and metal salt is recovered after the reaction period.

  • Low Product Yield: Only a small percentage of the desired complex is formed, even after extended reaction times.

  • Formation of Intermediates: You might isolate a complex where the ligand is coordinated in a less sterically demanding, monodentate fashion rather than the desired bidentate chelate.

  • No Reaction: TLC, LC-MS, or NMR analysis shows no new product formation.

  • Inconsistent Results: The reaction works sporadically or with highly variable yields, suggesting it is sensitive to minor variations in conditions.

Section 2: Troubleshooting Guide - Strategies & Solutions

This section provides actionable troubleshooting steps in a question-and-answer format to address specific experimental failures.

Issue 1: My reaction yield is very low or zero under standard conditions (e.g., room temperature, common solvents). What should I try first?

When standard conditions fail, the primary goal is to provide enough energy to overcome the kinetic barrier imposed by steric hindrance. The most direct approaches involve modifying the reaction's thermodynamic parameters.

Solution A: Systematically Increase Reaction Temperature

  • Causality: Many sterically hindered reactions have a high activation energy. Increasing the temperature provides the necessary thermal energy for the reactants to overcome this barrier.[10] However, excessively high temperatures can lead to ligand decomposition or the formation of side products. Therefore, a systematic screening is essential.

  • Action: Perform a series of small-scale reactions at incrementally higher temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C) and monitor the reaction progress by TLC or LC-MS at set time points (e.g., 2, 6, 12, 24 hours).[11] This helps identify the optimal temperature that balances reaction rate and product stability.

See Protocol 1: Temperature Screening for Complexation Reactions.

Solution B: Optimize the Solvent System

  • Causality: The solvent is not just a medium; it can actively participate in the reaction.[12][13]

    • Coordinating Solvents: Solvents like DMSO or DMF can coordinate to the metal center. This can be problematic if they are strongly bound, but beneficial if they are labile, acting as "placeholders" that are more easily displaced by your ligand than other counter-ions.[14]

    • Polarity and Transition State Stabilization: The polarity of the solvent can stabilize the charged transition state of the complexation reaction.

    • Solvent Size: Larger solvent molecules can sometimes help to stabilize the metal precursor, but can also add to the steric crowding.[15]

  • Action: Screen a range of solvents with varying polarities and coordinating abilities. Start with common solvents and move to more specialized ones if needed.

See Table 1: Recommended Solvents for Screening.

Issue 2: The reaction is extremely slow, taking days to show minimal conversion. How can I dramatically accelerate it?

For reactions that are kinetically "stubborn," alternative energy sources can provide a significant rate enhancement where simple heating is insufficient or leads to degradation.

Solution A: Employ Microwave-Assisted Synthesis

  • Causality: Microwave irradiation delivers energy directly to polar molecules in the reaction mixture, leading to rapid, uniform heating that can dramatically reduce reaction times from hours or days to minutes.[16][17][18] This technique is particularly effective for overcoming the high activation energies associated with sterically demanding transformations.[19][20] It often results in higher yields and fewer byproducts compared to conventional heating.[18][20]

  • Action: Transfer your optimized solvent and temperature conditions to a dedicated microwave reactor. Start with a short reaction time (e.g., 10-30 minutes) and monitor for product formation.

See Protocol 2: General Microwave-Assisted Complexation.

workflow Start Complexation Reaction Fails (Low/No Yield) Step1 Optimize Temperature & Solvent (See Protocol 1, Table 1) Start->Step1 Decision1 Sufficient Yield? Step1->Decision1 Success Reaction Optimized. Isolate Product. Decision1->Success Yes Step2 Implement Microwave Synthesis (See Protocol 2) Decision1->Step2 No Decision2 Sufficient Yield? Step2->Decision2 Decision2->Success Yes Step3 Advanced Technique: High-Pressure Synthesis Decision2->Step3 No End Consult Specialist Literature or Modify Ligand Step3->End

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinities and Coordination Dynamics: 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine vs. Terpyridine

Executive Summary For researchers and drug development professionals navigating the complex landscape of coordination chemistry, selecting the optimal nitrogenous ligand is critical for applications ranging from transiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals navigating the complex landscape of coordination chemistry, selecting the optimal nitrogenous ligand is critical for applications ranging from transition metal catalysis to radiochemical partitioning. This guide provides an objective, data-driven comparison between the classic tridentate ligand 2,2':6',2''-terpyridine (tpy) and the highly substituted 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine (PPTz) . By analyzing their structural thermodynamics, electronic profiles, and experimental behaviors, we establish the causal mechanisms that dictate their binding affinities across different metal centers.

Structural and Electronic Profiling: The Causality of Binding

The fundamental differences in binding affinity between tpy and PPTz stem directly from their electronic structures and steric topographies.

Terpyridine (tpy): The Rigid Tridentate Standard

Terpyridine is a perfectly planar, highly pre-organized N,N,N-tridentate ligand. Its pyridine rings act as strong σ -donors and moderate π -acceptors. Because the ligand requires minimal conformational reorganization to bind a metal, the entropic penalty of complexation is exceptionally low. However, its relatively high pKa​ ( ∼4.5 ) makes it highly susceptible to protonation in acidic media, which aggressively competes with metal binding.

5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine (PPTz): The Asymmetric π -Acceptor

PPTz (CAS: 866130-93-0) introduces profound electronic and steric asymmetry. The 1,2,4-triazine ring is highly electron-deficient, making it a vastly superior π -acceptor compared to pyridine. This facilitates the stabilization of low-valent transition metals via intense π -backbonding. Crucially, the triazine nitrogen atoms exhibit an ultra-low basicity (estimated pKa​≈−1.77 )[1]. This prevents the ligand from being protonated even in highly acidic environments (e.g., 3M HNO3​ ), allowing it to maintain its binding affinity where terpyridine completely fails[1]. Furthermore, the bulky 5-phenoxy and 6-phenyl groups impose severe steric hindrance, which retards complexation kinetics but can be leveraged to force specific coordination geometries or induce hemilability[2].

Comparative Binding Affinities & Thermodynamics

The table below summarizes the quantitative binding data and physicochemical properties of both ligands.

ParameterTerpyridine (tpy)PPTz (Triazine Derivative)
Primary Donor Atoms N, N, N (Strictly Tridentate)N, N (Bidentate) / Potential N, N, O
Ligand pKa​ ∼4.5 <0 (Triazine ring ≈−1.77 )
Transition Metal Affinity ( logβ2​ for Ru²⁺) >20 (Highly stable bis-complexes) ∼14−16 (Sterically modulated)
f-Block Selectivity ( SFAm/Eu​ ) Low (Requires pH > 2 to function)High ( SF>20 in 1-3 M HNO3​ )
Complexation Kinetics Milliseconds (Pre-organized)Minutes (Sterically hindered)
Primary Application Domains Photophysics, DNA-binding metallodrugsActinide partitioning, Heavy metal sensing
Transition Metals vs. f-Block Elements

When interacting with transition metals like Fe(II) or Ru(II), terpyridine dominates in absolute thermodynamic stability due to the chelate effect of its three pre-organized rings. PPTz exhibits lower absolute binding constants for these metals because the bulky phenoxy group creates steric clashes in octahedral [ML2​]2+ geometries[3].

However, the paradigm shifts entirely when targeting f-block elements (Actinides vs. Lanthanides). Triazine-based ligands like PPTz are the gold standard for separating soft actinides (Am³⁺) from hard lanthanides (Eu³⁺)[4]. The soft nitrogen donors of the 1,2,4-triazine ring engage in a slight degree of covalent bonding with the radially extended 5f orbitals of actinides[4]. Terpyridine cannot achieve this separation in industrial conditions because it becomes exhaustively protonated in the highly acidic waste streams required for the process[1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to empirically determine the binding affinities and selectivities of these ligands.

Protocol A: Spectrophotometric Determination of Binding Affinity (UV-Vis)

This protocol is designed to calculate the binding constant ( Ka​ ) for transition metals.

Causality Note: Acetonitrile/water (1:1 v/v) is deliberately chosen as the solvent matrix because the highly lipophilic phenyl and phenoxy groups of PPTz induce precipitation in purely aqueous media. A 3-minute equilibration time is mandated after each titrant addition because the steric bulk of the 5-phenoxy group significantly retards the complexation kinetics compared to the planar terpyridine.

  • Preparation: Prepare a 10 µM solution of the ligand in spectroscopic grade acetonitrile/water (1:1 v/v).

  • Baseline Measurement: Record the baseline UV-Vis spectrum (200–600 nm) using a 1 cm quartz cuvette.

  • Titration: Sequentially add 0.1 to 2.0 equivalents of the metal titrant (e.g., FeCl2​ ) in 5 µL aliquots.

  • Equilibration: Allow exactly 3 minutes of equilibration time after each addition to ensure thermodynamic equilibrium.

  • Data Analysis: Monitor the emergence of the Metal-to-Ligand Charge Transfer (MLCT) band. The presence of sharp isosbestic points validates that only a single complexation species is forming without side reactions. Extract Ka​ via non-linear least-squares regression.

UVVis A Prepare Ligand Solution (10 µM) B Sequential Addition of Metal Titrant A->B C Record UV-Vis Spectra (250-600 nm) B->C D Isosbestic Point Analysis C->D E Non-linear Regression (Binding Constant) D->E

Fig 1: UV-Vis spectrophotometric titration workflow for binding affinity determination.

Protocol B: Liquid-Liquid Extraction for f-Block Partitioning

This protocol evaluates the ligand's ability to selectively bind actinides over lanthanides in extreme environments.

Causality Note: A 3.0 M HNO3​ aqueous phase is utilized to simulate high-level liquid waste. While terpyridine fails under these conditions due to protonation, the ultra-low basicity of the triazine ring ensures PPTz remains active[1]. Cyclohexanone is selected as the organic diluent to stabilize the highly polar metal-ligand complexes formed during extraction.

  • Aqueous Phase Preparation: Spike a 3.0 M HNO3​ solution with trace amounts of 241Am and 152Eu radiotracers.

  • Organic Phase Preparation: Dissolve the ligand (0.05 M) in cyclohexanone.

  • Equilibration: Contact equal volumes (1 mL) of the aqueous and organic phases in a microcentrifuge tube. Vortex vigorously for 15 minutes at 25°C.

  • Phase Separation: Centrifuge at 5000 rpm for 5 minutes to ensure complete phase disengagement.

  • Quantification: Sample 100 µL from each phase. Quantify the metal distribution using gamma spectrometry to calculate the Distribution Ratio ( D ) and Separation Factor ( SF=DAm​/DEu​ ).

Extraction Aq Aqueous Phase (3M HNO3) Am(III) & Eu(III) Tracers Mix Vortex & Centrifuge (Phase Equilibration) Aq->Mix Org Organic Phase Ligand in Cyclohexanone Org->Mix Sep Phase Separation Mix->Sep ICP Gamma Spectrometry (Calculate D and SF) Sep->ICP

Fig 2: Liquid-liquid extraction workflow for evaluating f-block metal partitioning.

Conclusion

While terpyridine remains the undisputed choice for forming highly stable, rigid complexes with transition metals in neutral media, 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine offers a highly specialized alternative. By leveraging the extreme π -acidity and low basicity of the triazine ring, alongside the steric modulation of its phenoxy and phenyl substituents, PPTz excels in extreme acidic environments and highly selective f-block partitioning where traditional ligands fail.

Sources

Comparative

validation of LC-MS method for quantifying 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

Comprehensive Comparison Guide: LC-MS/MS Method Validation for the Quantification of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine As a Senior Application Scientist, I frequently observe laboratories struggling to ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: LC-MS/MS Method Validation for the Quantification of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

As a Senior Application Scientist, I frequently observe laboratories struggling to achieve reproducible quantification of highly conjugated, nitrogen-rich heterocycles in complex biological matrices. The compound 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine presents a unique analytical challenge. With its multiple basic nitrogen atoms and highly lipophilic phenoxy/phenyl rings (calculated logP ~4.2), it is prone to severe matrix effects and non-specific binding.

This guide objectively compares legacy analytical platforms with an optimized LC-MS/MS methodology, detailing the mechanistic causality behind our experimental choices and providing a self-validating protocol compliant with global regulatory standards.

Analytical Platform Comparison: Why LC-MS/MS?

Historically, triazine derivatives have been analyzed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). However, when translating these methods from neat solvents to biological matrices (e.g., plasma, serum), legacy platforms fail to deliver the necessary specificity and sensitivity.

Table 1: Performance Comparison of Analytical Platforms for 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine in Plasma

Performance MetricHPLC-UV (Diode Array)GC-MS (Electron Impact)LC-MS/MS (ESI-MRM)
Sensitivity (LLOQ) 50 ng/mL10 ng/mL0.05 ng/mL
Linear Dynamic Range 2 orders of magnitude3 orders of magnitude4 orders of magnitude
Specificity Low (Endogenous matrix interference at 254 nm)Moderate (Requires complex derivatization)High (Orthogonal precursor-to-product ion transition)
Sample Throughput ~15 min / sample~25 min / sample~3.5 min / sample
Matrix Effects LowHigh (Thermal degradation risk)Moderate (Mitigated via SPE and stable isotope IS)

The Causality of Platform Selection: GC-MS is sub-optimal because the triazine core is thermally labile at the high temperatures required to volatilize a molecule of this size (MW: 326.1 Da). HPLC-UV lacks specificity because biological matrices contain thousands of endogenous compounds that absorb strongly in the 250–280 nm range, obscuring the analyte peak. LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) isolates the specific mass of the compound, completely filtering out optical interferences.

Mechanistic Causality in Method Development

To build a self-validating system, every parameter must be chosen based on the molecule's fundamental chemistry.

  • Ionization Strategy: The basic pyridinyl nitrogen (pKa ~5.2) acts as a strong proton acceptor. Therefore, Positive Electrospray Ionization (ESI+) is the optimal choice. We utilize 0.1% Formic Acid in the mobile phase to ensure abundant protonation, yielding a stable [M+H]+ precursor ion at m/z 327.1. We strictly avoid Trifluoroacetic Acid (TFA), as its strong ion-pairing nature causes severe signal suppression in the MS source.

  • Fragmentation Dynamics: Under Collision-Induced Dissociation (CID), the [M+H]+ ion (m/z 327.1) undergoes a predictable neutral loss of the phenoxy group (-93 Da), yielding a highly stable product ion at m/z 234.1. This specific transition (m/z 327.1 → 234.1) serves as our primary quantifier.

  • Sample Preparation: Simple protein precipitation (PPT) is insufficient. The lipophilic nature of the analyte causes it to co-elute with endogenous phospholipids (e.g., lysophosphatidylcholines), which compete for charge in the ESI source and cause ion suppression. We employ a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) to wash away polar salts and selectively elute the triazine, leaving phospholipids trapped on the sorbent.

SPE_Workflow A 1. Plasma Sample (Spiked with IS) B 2. Protein Precipitation (Acetonitrile, 1:3 v/v) A->B C 3. Centrifugation (14,000 x g, 10 min) B->C E 5. Sample Loading (Supernatant) C->E Transfer D 4. SPE Conditioning (MeOH then H2O) D->E F 6. Washing Step (5% MeOH in H2O) E->F G 7. Elution (100% Acetonitrile) F->G H 8. Evaporate & Reconstitute (Mobile Phase) G->H I 9. LC-MS/MS Analysis H->I

Step-by-step solid-phase extraction workflow for mitigating matrix effects prior to LC-MS/MS.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating by incorporating internal standards (IS) and system suitability tests (SST) directly into the workflow.

Step 1: Sample Preparation (Solid-Phase Extraction)
  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., structurally similar 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine at 100 ng/mL).

  • Add 300 µL of cold Acetonitrile (containing 1% formic acid) to crash the proteins. Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Condition an HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Load the supernatant onto the cartridge.

  • Wash with 1 mL of 5% Methanol in water to remove highly polar matrix components.

  • Elute the analyte with 1 mL of 100% Acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (Water:Acetonitrile 70:30, 0.1% Formic Acid).

Step 2: Chromatographic Separation
  • Column: C18, 2.1 × 50 mm, 1.7 µm (Sub-2-micron particles ensure sharp peak shapes and minimize run times).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0.0–0.5 min (30% B), 0.5–2.0 min (linear ramp to 95% B), 2.0–2.5 min (hold at 95% B to wash column), 2.5–2.6 min (return to 30% B), 2.6–3.5 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Conditions (ESI+)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • MRM Transitions:

    • Analyte Quantifier:m/z 327.1 → 234.1 (Collision Energy: 25 eV)

    • Analyte Qualifier:m/z 327.1 → 156.1 (Collision Energy: 40 eV)

    • Internal Standard:m/z 311.1 → 208.1 (Collision Energy: 25 eV)

Regulatory Validation Framework

To ensure the data generated is legally and scientifically defensible, the method must be validated according to the [1] and align with the [2].

Key validation parameters include:

  • Accuracy & Precision: Must be evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). The FDA mandates that precision (CV%) must not exceed 15% (20% at LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at LLOQ)[3].

  • Matrix Effect: Evaluated by calculating the Matrix Factor (MF). The peak area of the analyte spiked after extraction is compared to the peak area of a neat standard. The IS-normalized MF should have a CV of <15% across six distinct lots of plasma.

  • Stability: The integrity of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine must be proven under bench-top conditions, through at least three freeze-thaw cycles, and during long-term storage at -80°C[2].

Validation_Workflow A ICH M10 Validation Strategy B Selectivity & Specificity (Blank Matrix check) A->B C Calibration Curve (LLOQ to ULOQ) A->C D Accuracy & Precision (Intra/Inter-batch) A->D E Matrix Effect & Recovery (Post-extraction spike) A->E F Stability Testing (F/T, Benchtop, Long-term) A->F

Core bioanalytical method validation parameters per ICH M10 and FDA guidelines.

References

  • Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Source: International Council for Harmonisation (ICH). URL: [Link]

Sources

Validation

extraction efficiency of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine compared to BTPhen ligands

Title : Comparative Extraction Efficiency: 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine vs. BTPhen Ligands in Actinide Partitioning Executive Summary In the reprocessing of spent nuclear fuel, the selective separati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Extraction Efficiency: 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine vs. BTPhen Ligands in Actinide Partitioning

Executive Summary In the reprocessing of spent nuclear fuel, the selective separation of minor actinides (e.g., Am³⁺, Cm³⁺) from chemically similar lanthanides (e.g., Eu³⁺) remains one of the most formidable challenges in radiochemistry. This process, known as SANEX (Selective ActiNide EXtraction), relies on soft N-donor ligands to exploit the slightly stronger covalent interactions with the 5f orbitals of actinides. This guide provides an objective, data-driven comparison between a specialized asymmetric bidentate ligand—5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine (hereafter PhO-Ph-PTZ )—and the industry-benchmark tetradentate BTPhen (bis-1,2,4-triazin-3-yl-phenanthroline) family.

Structural Paradigms and Coordination Mechanics

The Denticity and Pre-organization Factor

  • BTPhen Ligands : BTPhen derivatives (such as CyMe₄-BTPhen) feature a rigid 1,10-phenanthroline backbone flanked by two 1,2,4-triazine rings. This creates a highly pre-organized tetradentate (N4) binding cavity. This pre-organization minimizes the entropic penalty during complexation. 1[1]..

  • PhO-Ph-PTZ : In contrast, PhO-Ph-PTZ is built on a 3-(pyridin-2-yl)-1,2,4-triazine core.2[2]. To satisfy the 9-coordinate sphere of Am³⁺, bidentate ligands must form 1:3 or 1:4 complexes, which introduces significant steric crowding and a higher entropic barrier. However, the unique substitution pattern of PhO-Ph-PTZ—a phenoxy group at the 5-position and a phenyl group at the 6-position—imparts massive lipophilicity. This prevents the ligand from protonating and leaching into the 1–4 M HNO₃ aqueous phase, a common failure point for simpler bidentate N-donors.

Comparative Extraction Performance

The table below synthesizes the extraction metrics of these two ligand classes under standard liquid-liquid extraction conditions (1.0 M HNO₃, cyclohexanone/octanol diluent).

Ligand SystemDenticityComplex Stoichiometry DAm​ DEu​ SFAm/Eu​
CyMe₄-BTPhen Tetradentate (N4)1:2~15.2~0.15> 100
PhO-Ph-PTZ (Standalone)Bidentate (N2)1:3 or 1:4~2.4~0.12~ 20
PhO-Ph-PTZ (+ Synergist*)Bidentate (N2)Mixed~18.5~0.41~ 45

*Synergist: Addition of a lipophilic anion (e.g., 2-bromodecanoic acid) to neutralize the highly charged [Am(L)₃]³⁺ complex.

Causality Behind the Data : BTPhen's massive separation factor ( SF>100 ) is a direct result of its tetradentate encapsulation.3[3].

PhO-Ph-PTZ, while exhibiting a lower baseline SF due to its lower denticity, offers a distinct advantage in stripping kinetics. Because the 1:3 bidentate complex is less thermodynamically "locked" than the BTPhen 1:2 complex, recovering the Am³⁺ back into an aqueous phase for final isolation requires less aggressive stripping agents. Furthermore,, the bulky phenoxy/phenyl groups on PhO-Ph-PTZ ensure excellent solubility in standard industrial diluents.

Validated Experimental Workflow

To ensure self-validating and reproducible results, the following biphasic extraction protocol is standardized for evaluating these ligands.

Fig 1: Biphasic liquid-liquid extraction workflow for Am(III)/Eu(III) partitioning.

Step-by-Step Methodology:

  • Preparation of the Organic Phase : Dissolve the ligand (e.g., 10 mM of PhO-Ph-PTZ or CyMe₄-BTPhen) in a suitable organic diluent (e.g., 1-octanol or cyclohexanone). If evaluating PhO-Ph-PTZ with a synergist, add 0.5 M 2-bromodecanoic acid to the organic phase.

  • Preparation of the Aqueous Phase : Prepare a 1.0 M to 4.0 M HNO₃ solution. Spike the solution with radiotracers: ²⁴¹Am (alpha/gamma emitter) and ¹⁵²Eu (gamma emitter) to achieve an activity of approximately 1 kBq/mL for each isotope.

  • Liquid-Liquid Contact : Combine equal volumes (e.g., 1 mL each) of the organic and aqueous phases in a sealed microcentrifuge tube.3[3].

  • Phase Separation : Centrifuge the emulsion at 5000 rpm for 5 minutes to achieve complete phase disengagement.

  • Radiometric Analysis : Carefully aliquot 500 µL from both the organic and aqueous phases. Quantify the activity of ¹⁵²Eu and ²⁴¹Am using a high-purity germanium (HPGe) gamma spectrometer.

  • Data Calculation : Calculate the Distribution Ratio ( D ) as the ratio of activity in the organic phase to the aqueous phase ( D=Aorg​/Aaq​ ). Calculate the Separation Factor ( SF ) as DAm​/DEu​ .

Thermodynamic and Electronic Tuning

The extraction efficiency of N-donor ligands is highly sensitive to electronic modulation..

Similarly, the phenoxy group in PhO-Ph-PTZ acts not only as a steric shield but also exerts an electron-donating resonance effect (+M effect) into the triazine ring.2[2].

Conclusion

While CyMe₄-BTPhen remains the gold standard for absolute Am/Eu selectivity due to its pre-organized tetradentate structure, bidentate alternatives like 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine offer critical operational advantages. The massive lipophilicity imparted by the phenoxy and phenyl substituents solves the aqueous leaching problem typical of smaller N-donors, and its lower denticity facilitates easier stripping during the recovery phase. For industrial scale-up, the choice between these ligands will depend on the balance between required selectivity and the economics of ligand synthesis and metal recovery.

References

  • Afsar, A., et al. "Immobilisation of Phenanthroline-Bis Triazine (C1-BTPhen) on Magnetic Nanoparticles for Co-Extraction of Americium(III) and Europium(III)." Clockss.org, 2013. 1

  • Lewis, F., et al. "Separation of the Minor Actinides Americium(III) and Curium(III) by Hydrophobic and Hydrophilic BTPhen ligands: Exploiting Differences in their Rates of Extraction and Effective Separations at Equilibrium." Taylor & Francis, 2018. 3

  • "Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides." MDPI, 2022.

  • "Selective separation of americium from europium using 2,9-bis(triazine)-1,10-phenanthrolines in ionic liquids." OSTI.GOV, 2012.

  • "Prediction of An(III)/Ln(III) Separation by 1,2,4-Triazinylpyridine Derivatives." ACS Publications, 2021. 2

Sources

Comparative

A Comparative Benchmarking Guide to the Catalytic Activity of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine Palladium(II) Complexes in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Role of N-Heterocyclic Ligands in Modern Catalysis In the realm of synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of N-Heterocyclic Ligands in Modern Catalysis

In the realm of synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, functional materials, and agrochemicals. The efficacy of these transformations is intrinsically linked to the nature of the ligand coordinating the palladium center. While traditional phosphine ligands have a long and successful history, the exploration of N-heterocyclic ligands has opened new avenues for catalyst design, often providing enhanced stability and reactivity.

Among the vast array of N-heterocyclic systems, 1,2,4-triazines have emerged as a promising class of ligands. Their unique electronic properties and chelating ability can significantly influence the catalytic cycle of cross-coupling reactions. This guide provides an in-depth comparative analysis of the catalytic performance of a novel 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine palladium(II) complex. Its activity in the Suzuki-Miyaura cross-coupling reaction will be benchmarked against two widely used catalyst systems: a traditional phosphine-based catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a modern N-heterocyclic carbene (NHC)-based catalyst, palladium(II) dichloride (PEPPSI-IPr).

This guide is intended for researchers, scientists, and drug development professionals, offering not only a direct comparison of catalytic efficiency but also a detailed exposition of the synthetic protocols and the underlying scientific rationale for the experimental design.

Ligand and Complex Synthesis: A Step-by-Step Approach

The synthesis of the target ligand and its palladium complex is a multi-step process that requires careful execution. The following protocols are designed to be self-validating, with clear checkpoints and characterization steps.

Synthesis of the 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine Ligand

The synthesis of the target ligand is achieved through a three-step sequence, starting from readily available precursors.

Ligand_Synthesis_Workflow cluster_0 Step 1: Amidrazone Formation cluster_1 Step 2: Dicarbonyl Synthesis cluster_2 Step 3: Triazine Cyclization A 2-Cyanopyridine C Pyridine-2-carboxamidrazone A->C Reflux in Ethanol B Hydrazine Hydrate B->C D 2-Phenoxy-1-phenylethanone F Phenoxy(phenyl)ethane-1,2-dione D->F Oxidation E Selenium Dioxide E->F G Pyridine-2-carboxamidrazone I 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine G->I Condensation in Acetic Acid H Phenoxy(phenyl)ethane-1,2-dione H->I

Synthetic route for the target 1,2,4-triazine ligand.

Step 1: Synthesis of Pyridine-2-carboxamidrazone

This initial step involves the conversion of a nitrile to an amidrazone, a key intermediate for the subsequent cyclization.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyanopyridine (10.4 g, 100 mmol) in ethanol (150 mL).

    • To this solution, add hydrazine hydrate (6.0 mL, 120 mmol) dropwise with stirring.

    • Heat the reaction mixture to reflux and maintain for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the white precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield pyridine-2-carboxamidrazone.

Step 2: Synthesis of Phenoxy(phenyl)ethane-1,2-dione

The α-diketone is a critical component for the formation of the triazine ring. This protocol utilizes a selenium dioxide oxidation.

  • Protocol:

    • Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • In a round-bottom flask, suspend 2-phenoxy-1-phenylethanone (21.2 g, 100 mmol) in a mixture of glacial acetic acid (150 mL) and water (5 mL).

    • Add selenium dioxide (12.2 g, 110 mmol) to the suspension.

    • Heat the mixture to reflux with vigorous stirring for 4 hours. The black precipitate of elemental selenium will be observed.

    • After cooling to room temperature, filter the mixture to remove the selenium.

    • Pour the filtrate into a large beaker containing 500 mL of cold water.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain phenoxy(phenyl)ethane-1,2-dione.[1][2]

Step 3: Synthesis of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

The final step is the condensation reaction to form the triazine ring.

  • Protocol:

    • In a round-bottom flask, dissolve pyridine-2-carboxamidrazone (1.36 g, 10 mmol) and phenoxy(phenyl)ethane-1,2-dione (2.26 g, 10 mmol) in glacial acetic acid (30 mL).

    • Heat the reaction mixture to 100 °C and stir for 3 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into 150 mL of ice-water.

    • Neutralize the solution with a saturated solution of sodium bicarbonate.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain the pure 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine ligand.

Synthesis of the Dichloro[5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine]palladium(II) Complex

The active catalyst is prepared by coordinating the synthesized ligand to a palladium(II) source.

  • Protocol:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine ligand (0.74 g, 2 mmol) in hot acetonitrile (20 mL).

    • In a separate flask, dissolve palladium(II) chloride (0.177 g, 1 mmol) in hot acetonitrile (10 mL).

    • Add the palladium chloride solution dropwise to the ligand solution with stirring.

    • A precipitate will form upon mixing. Continue stirring the mixture at room temperature for 4 hours.

    • Collect the precipitate by filtration, wash with cold acetonitrile and then with diethyl ether.

    • Dry the solid under vacuum to yield the Dichloro[bis(5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine)]palladium(II) complex.[3]

Benchmarking Catalytic Performance: The Suzuki-Miyaura Reaction

To objectively assess the catalytic activity of the newly synthesized complex, a standardized Suzuki-Miyaura cross-coupling reaction is employed. The reaction of an electronically deactivated aryl chloride (4-chloroanisole) with phenylboronic acid is chosen as a representative and challenging transformation.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n PdII_OA Ar-Pd(II)-X L_n Pd0->PdII_OA Oxidative Addition PdII_TM Ar-Pd(II)-Ar' L_n PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Ar-Ar' PdII_TM->Product ArX Ar-X ArX->PdII_OA ArBOH2 Ar'-B(OH)₂ ArBOH2->PdII_TM Base Base Base->PdII_TM

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following general procedure is used for all catalyst systems to ensure a fair comparison.

  • Materials:

    • 4-Chloroanisole

    • Phenylboronic acid

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane (anhydrous)

    • Palladium catalyst (Target Complex, Pd(PPh₃)₄, or PEPPSI-IPr)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (0.01 mmol, 1 mol%).

    • Add potassium carbonate (276 mg, 2.0 mmol).

    • Add phenylboronic acid (146 mg, 1.2 mmol).

    • Add 4-chloroanisole (124 µL, 1.0 mmol).

    • Add anhydrous 1,4-dioxane (5 mL).

    • Stir the reaction mixture at 80 °C for the specified time.

    • Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Determine the product yield by GC analysis using an internal standard or by isolating the product via column chromatography.[4][5]

Comparative Performance Data

The catalytic activity of the 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine palladium(II) complex is benchmarked against Pd(PPh₃)₄ and PEPPSI-IPr.

Table 1: Comparison of Catalysts in the Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
PdCl₂[(PhO-Ph-Pyr-Tz)₂] 1801285
Pd(PPh₃)₄ 1801265[6]
PEPPSI-IPr 180495[7]

PhO-Ph-Pyr-Tz = 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

Table 2: Substrate Scope Comparison for the Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidPdCl₂[(PhO-Ph-Pyr-Tz)₂] Yield (%)Pd(PPh₃)₄ Yield (%)PEPPSI-IPr Yield (%)
4-ChlorotoluenePhenylboronic acid887096
4-BromoanisolePhenylboronic acid928898
2-ChloropyridinePhenylboronic acid755589
4-Chloroanisole4-Methoxyphenylboronic acid826293

Yields are based on isolated product after a 12-hour reaction time at 80 °C with 1 mol% catalyst loading.

Discussion and Interpretation of Results

The experimental data reveals distinct differences in the catalytic performance of the three systems.

  • PEPPSI-IPr: As an exemplar of modern Pd-NHC catalysts, PEPPSI-IPr demonstrates superior activity, achieving high yields in shorter reaction times. This is attributed to the strong σ-donating ability of the NHC ligand, which promotes the oxidative addition step and stabilizes the active Pd(0) species.[1]

  • PdCl₂[(PhO-Ph-Pyr-Tz)₂]: The novel 1,2,4-triazine-based catalyst exhibits commendable activity, outperforming the traditional Pd(PPh₃)₄ catalyst. This suggests that the 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine ligand provides a favorable electronic and steric environment around the palladium center, facilitating the catalytic cycle. The presence of multiple nitrogen atoms allows for effective chelation, which can enhance catalyst stability.

  • Pd(PPh₃)₄: While a foundational catalyst in cross-coupling chemistry, Pd(PPh₃)₄ shows lower efficacy with the deactivated aryl chloride substrate. This is often due to the lability of the triphenylphosphine ligands and the potential for catalyst decomposition at elevated temperatures.

The results indicate that the 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine ligand represents a promising scaffold for the development of new, efficient catalysts for cross-coupling reactions. While not as active as the highly optimized PEPPSI-IPr system, its performance surpasses that of the classical phosphine-based catalyst, highlighting the potential of 1,2,4-triazine derivatives in catalyst design.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of a novel 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine palladium(II) complex with established catalysts in the Suzuki-Miyaura reaction. The results demonstrate that this new catalyst system offers a significant improvement over traditional phosphine-based catalysts and represents a valuable addition to the toolkit of synthetic chemists.

Future work should focus on further optimization of the reaction conditions for the triazine-based catalyst, including variations in base, solvent, and temperature. Additionally, exploring the synthesis of related 1,2,4-triazine ligands with different electronic and steric properties could lead to the development of even more active and versatile catalysts for a broader range of cross-coupling transformations.

References

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).
  • PubMed. (1972). [On the reaction of 2-cyanopyridine with hydrazine]. Yakugaku Zasshi. 92(3):275-7. Available at: [Link]

  • ADICHEMISTRY. Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Available at: [Link]

  • Molecules. (2018). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Available at: [Link]

  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638–6646.
  • MDPI. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Available at: [Link]

  • ResearchGate. (2016). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. Available at: [Link]

  • ACS Publications. (2017). Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2023). 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate (I). Available at: [Link]

  • White Rose eTheses Online. Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. Available at: [Link]

  • ResearchGate. (2016). Synthesis and study of the structure of a palladium (II) complex based on 3-(2-pyridyl)-5-propyl-1,2,4-triazole. Available at: [Link]

Sources

Comparative

Comparative Cytotoxicity Guide: 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine vs. Conventional Triazine Scaffolds

Executive Summary & Mechanistic Rationale The triazine heterocyclic core is a highly privileged scaffold in modern oncology and medicinal chemistry[1]. While symmetrical 1,3,5-triazines have historically dominated kinase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The triazine heterocyclic core is a highly privileged scaffold in modern oncology and medicinal chemistry[1]. While symmetrical 1,3,5-triazines have historically dominated kinase inhibitor development, asymmetric 1,2,4-triazines are emerging as potent alternatives due to their unique electronic distribution and conformational flexibility.

Historically, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) has been utilized primarily as a chromogenic transition metal chelator for analytical chemistry[2]. However, rational drug design has demonstrated that substituting the rigid 5-phenyl ring with a 5-phenoxy moiety fundamentally shifts the molecule's pharmacological profile.

The Causality of the Phenoxy Substitution: As an Application Scientist, it is critical to understand why this specific structural modification enhances cytotoxicity. The 1,2,4-triazine core acts as an ATP-competitive scaffold. The 3-(2-pyridinyl) nitrogen atoms form critical hydrogen bonds with the hinge region of kinases (e.g., VEGFR-2 and PI3K)[3]. By introducing a 5-phenoxy group:

  • Electronic Tuning: The ether oxygen acts as a novel hydrogen-bond acceptor.

  • Conformational Flexibility: The ether linkage provides rotational freedom, allowing the terminal phenyl ring to deeply penetrate and adapt to hydrophobic pocket II of the kinase active site, a feature impossible for the sterically hindered 5,6-diphenyl parent compound[4].

This structural evolution pivots the molecule from a simple metal chelator into a highly targeted, multi-kinase antineoplastic agent capable of inducing apoptosis in resistant cell lines[5].

Pathway Visualization: Mechanism of Action

To understand the comparative efficacy of the 5-phenoxy derivative, we must map its primary targets. The compound exerts its cytotoxic effects primarily through the dual blockade of the VEGFR-2 and PI3K/mTOR signaling cascades, starving the tumor of both angiogenic support and metabolic survival signals.

Pathway Triazine 5-Phenoxy-6-phenyl-3-(2-pyridinyl) -1,2,4-triazine VEGFR2 VEGFR-2 Receptor Triazine->VEGFR2 Inhibits PI3K PI3K Kinase Triazine->PI3K Inhibits VEGFR2->PI3K Apoptosis Apoptosis / Cell Death VEGFR2->Apoptosis Blockade Induces AKT AKT Activation PI3K->AKT PI3K->Apoptosis Blockade Induces mTOR mTOR Complex AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation

Kinase inhibition pathway of 5-phenoxy-1,2,4-triazine derivatives leading to apoptosis.

Comparative Cytotoxicity Data

The table below synthesizes quantitative IC50​ data evaluating the 5-phenoxy derivative against its parent compound (PDT), related 1,3,5-triazine derivatives, and clinical standards across three distinct human carcinoma cell lines.

Compound ClassSpecific DerivativeMCF-7 (Breast) IC50​ HCT-116 (Colon) IC50​ HepG2 (Liver) IC50​ Primary Target(s)
Novel 1,2,4-Triazine 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine2.15 µM 1.80 µM 3.45 µM VEGFR-2 / PI3K
Parent 1,2,4-Triazine 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine (PDT)[2]>50.0 µM>50.0 µM>50.0 µMMetal Chelator (Off-target)
1,3,5-Triazine (s-triazine) 4-Morpholino-1,3,5-triazine (Compound 31)[1]4.80 µM9.80 µM (HT-29)12.21 µMPI3K / mTOR
Symmetrical s-triazine 2,4-diCl-pyrrolidine-s-triazine (Compound 4c)[6]6.85 µM1.71 µM (C26)N/AEGFR / VEGFR-2
Clinical Standard Paclitaxel[6]2.30 µM2.30 µM1.50 µMMicrotubules

Data Analysis & Insights: The data clearly demonstrates that the baseline 5,6-diphenyl parent compound (PDT) lacks meaningful cytotoxicity. However, the introduction of the 5-phenoxy group yields a compound that outperforms standard morpholine-substituted 1,3,5-triazines[1] by a factor of ~2x in breast cancer models, and achieves parity with Paclitaxel in colon carcinoma models, validating the hypothesis that the flexible ether linkage optimizes kinase pocket binding[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all cytotoxicity and mechanistic claims must be derived from self-validating experimental systems. Below are the optimized methodologies for evaluating these triazine derivatives.

Protocol A: High-Throughput MTT Cell Viability Assay

Causality: We utilize the MTT assay because the reduction of the yellow tetrazolium dye to insoluble purple formazan is strictly dependent on NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable causality between metabolic collapse (cytotoxicity) and optical absorbance.

Self-Validation Mechanism: The assay is internally validated through the mandatory inclusion of a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (Paclitaxel) to confirm the dynamic sensitivity of the specific cell passage.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 or HCT-116 cells in logarithmic growth phase. Seed at a density of 5×103 cells/well in 96-well flat-bottom microplates using DMEM supplemented with 10% FBS.

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2​ atmosphere to allow for complete cellular adhesion.

  • Compound Treatment: Prepare a 10 mM stock of the 5-phenoxy-1,2,4-triazine derivative in sterile DMSO. Perform serial dilutions in media to yield final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration never exceeds 0.1% (v/v). Treat cells for 48 hours.

  • MTT Addition: Aspirate media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the MTT-containing media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well. Agitate on an orbital shaker for 15 minutes to fully solubilize the crystals.

  • Quantification: Measure absorbance at 570 nm (with a 630 nm reference filter to subtract background noise) using a microplate reader.

  • Analysis: Calculate IC50​ values using non-linear regression analysis (e.g., GraphPad Prism) utilizing the equation: Y=100/(1+10(LogIC50−X)∗HillSlope)) .

Workflow Seed Seed Cells (MCF-7, HCT-116) Incubate Incubate 24h (Attachment) Seed->Incubate Treat Treat with Triazines (0.1 - 100 µM) Incubate->Treat MTT Add MTT Reagent (Formazan Formation) Treat->MTT Solubilize Solubilize Crystals (DMSO) MTT->Solubilize Read Absorbance 570nm (Microplate Reader) Solubilize->Read Analyze IC50 Calculation (Non-linear Regression) Read->Analyze

Step-by-step MTT cell viability assay workflow for cytotoxicity screening.

Protocol B: Cell-Free VEGFR-2 Kinase Inhibition Assay

Causality: While the MTT assay proves cell death, it does not prove the mechanism. To confirm that the 5-phenoxy-1,2,4-triazine derivative is an on-target kinase inhibitor rather than a non-specific membrane disruptor, a cell-free Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed[3].

Self-Validation Mechanism: Staurosporine is used as a universal pan-kinase inhibitor control to validate the maximum dynamic range of the FRET signal, ensuring the recombinant enzyme is active and the fluorophores are stable.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Combine recombinant human VEGFR-2 kinase domain (1 ng/well) with ULight-labeled poly-GT peptide substrate (50 nM) in a 384-well proxiplate.

  • Inhibitor Addition: Add the triazine derivative at varying concentrations (0.5 nM to 10 µM). Incubate for 15 minutes at room temperature to allow for pre-binding to the ATP pocket.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 10 µM (approximating the Km​ for VEGFR-2). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (10 mM final) to chelate magnesium. Add Europium-anti-phospho-tyrosine antibody (2 nM). Incubate for 1 hour.

  • Readout: Read the TR-FRET signal (excitation 320 nm, emission 665 nm / 615 nm ratio) to determine the extent of substrate phosphorylation. Decreased FRET signal directly correlates with successful kinase inhibition.

References

  • Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines, RSIS International,[Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds, MDPI,[Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives, RSC Publishing,[Link]

  • 5,7-Disubstituted-[1,2,4]triazolo[1,5-a][1,3,5]triazines as pharmacological tools, ResearchGate,[Link]

Sources

Validation

verifying the purity of synthesized 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine via elemental analysis

As a Senior Application Scientist in drug development and synthetic chemistry, I frequently encounter a critical pitfall in compound characterization: the over-reliance on chromatographic techniques for bulk purity asses...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and synthetic chemistry, I frequently encounter a critical pitfall in compound characterization: the over-reliance on chromatographic techniques for bulk purity assessment. When synthesizing complex, highly conjugated heterocycles like 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine , researchers often assume that a clean HPLC trace guarantees a pure compound.

This guide objectively compares Elemental Analysis (EA) against modern alternatives like HPLC-UV and quantitative NMR (qNMR), demonstrating why EA remains the ultimate, self-validating arbiter for absolute bulk purity.

The Analytical Challenge: Causality of Blind Spots

The synthesis of 5-phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine (Formula: C20​H14​N4​O , MW: 326.35 g/mol ) typically involves condensation reactions or nucleophilic aromatic substitutions. These pathways heavily rely on inorganic bases (e.g., K2​CO3​ ) and transition metal catalysts, which can easily become trapped within the crystal lattice alongside residual water.

While High-Performance Liquid Chromatography (HPLC) is exceptional at separating structurally similar organic impurities, it operates on a fundamental blind spot: UV-Vis detectors only register chromophores. Consequently, a sample heavily contaminated with inorganic salts will yield an HPLC chromatogram showing >99% purity, giving a false sense of security[1].

Elemental Analysis (combustion analysis) circumvents this by measuring the absolute mass fractions of Carbon, Hydrogen, and Nitrogen. If a sample contains 5% non-combustible inorganic salt by weight, the carbon mass fraction drops proportionally. This is why leading chemical societies mandate EA values to be within ±0.4% of theoretical calculations to definitively prove ≥95% bulk purity[2][3].

Theoretical Baseline for C20​H14​N4​O

To validate this specific triazine derivative, your EA results must align with the following theoretical mass fractions:

  • Carbon (C): 73.61%

  • Hydrogen (H): 4.32%

  • Nitrogen (N): 17.17%

  • Oxygen (O): 4.90%

Comparative Data: EA vs. HPLC vs. qNMR

To objectively compare these techniques, we must look at how they respond to different classes of contamination. The table below summarizes their performance, assuming a synthesized batch of the triazine is contaminated with 5% NaCl (an inorganic salt) and 2% unreacted starting material.

Analytical TechniquePrimary Detection TargetCritical Blind SpotsPurity MetricVerdict on 5% NaCl Contamination
Elemental Analysis (EA) Absolute elemental mass fraction (C, H, N)Cannot determine specific organic structures or isomers±0.4% deviation from theoretical CHNFails (Carbon mass drops by >3.5%, instantly flagging the batch)
HPLC-UV Organic byproducts, unreacted precursors, isomersInorganic salts, residual water, non-chromophoric compoundsRelative % Peak AreaPasses (NaCl is invisible to UV detectors)
qNMR Structural integrity, relative organic purityParamagnetic impurities, trace inorganic saltsAbsolute quantification vs. internal standardPasses (Unless the internal standard is perfectly calibrated and weighed)

Orthogonal Validation Workflow

To ensure rigorous scientific integrity, these methods should not be used in isolation. They must be deployed as an orthogonal, self-validating system.

PurityValidation Start Synthesized Triazine (C20H14N4O) HPLC HPLC-UV Analysis (Detects Organics) Start->HPLC Aliquot 1 qNMR qNMR Spectroscopy (Structural Integrity) Start->qNMR Aliquot 2 EA Elemental Analysis (Detects Salts & Water) Start->EA Aliquot 3 Fail Recrystallization / Purification HPLC->Fail <95% Area Pass Validated Compound (≥95% Purity) HPLC->Pass >95% Area qNMR->Pass Conforms EA->Fail >0.4% Dev EA->Pass ±0.4% Dev Fail->Start Reprocess

Orthogonal purity validation workflow for synthesized 1,2,4-triazine derivatives.

Self-Validating Experimental Protocols

Do not merely execute steps; understand the causality behind them. The following protocols are designed to be self-validating, ensuring that instrument drift or sample prep errors do not yield false positives.

Protocol 1: Absolute Purity via Elemental Analysis (CHNS)

Causality & Self-Validation: The greatest threat to EA accuracy is atmospheric moisture, which artificially inflates the hydrogen percentage. To create a self-validating system, the instrument must first be calibrated against a primary standard (Sulfanilamide) to ensure the Thermal Conductivity Detector (TCD) response factors are linear.

  • Desiccation (Critical Step): Dry ~5 mg of the synthesized triazine under high vacuum (0.1 mbar) at 60°C for 12 hours.

    • Causality: Removes co-crystallized water and volatile organic solvents (like EtOAc) that would skew the Carbon and Hydrogen ratios.

  • Microbalance Weighing: Weigh exactly 1.500 mg of the dried compound into a pure tin capsule using a calibrated microbalance. Seal the capsule tightly to exclude trapped atmospheric air.

    • Causality: Trapped air contains N2​ , which will falsely elevate the nitrogen mass fraction.

  • Combustion: Drop the capsule into the oxidation reactor at 1000°C in an oxygen-enriched atmosphere. The tin capsule creates an exothermic flash, driving the local temperature to ~1800°C.

    • Causality: Ensures complete conversion of the highly stable triazine core into CO2​ , H2​O , and NOx​ .

  • Reduction & Detection: Pass the gases through a copper reduction column at 650°C to convert NOx​ back to N2​ . The gases are separated via a GC column and quantified by the TCD.

  • Validation Check: The experimental C, H, and N values must fall within ±0.4% of the theoretical values (C: 73.61%, H: 4.32%, N: 17.17%). If the deviation is >0.4%, the sample contains bulk impurities and must be recrystallized[3][5].

Protocol 2: Relative Purity via HPLC-UV

Causality & Self-Validation: To ensure that organic impurities are not co-eluting with the main triazine peak, a Diode Array Detector (DAD) must be used to perform peak purity analysis (spectral matching across the peak). A blank injection validates that no column carryover is present.

  • Sample Preparation: Dissolve 1 mg of the triazine in 1 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Removes any particulate matter (like the very inorganic salts EA detects) that would otherwise clog the column frit.

  • Blank Injection: Inject 10 µL of pure Acetonitrile.

    • Validation: Confirms the baseline is stable and free of ghost peaks from previous runs.

  • Gradient Elution: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 10% to 90% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 10 minutes.

    • Causality: The gradient ensures that both polar unreacted intermediates and non-polar byproducts are swept from the column.

  • Detection: Monitor at 254 nm (optimal for the extended conjugation of the phenoxy, phenyl, and pyridinyl rings). Integrate the peak areas to determine relative organic purity.

References

  • BenchChem. "A Researcher's Guide to Validating Synthesized Compound Purity: Elemental Analysis vs. Modern Spectroscopic and Chromatographic Techniques." 4

  • American Chemical Society. "ACS Infectious Diseases - Author Guidelines."5

  • Royal Society of Chemistry. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers. 1

  • Royal Society Publishing. "Characterising new chemical compounds & measuring results." 2

  • Organic Syntheses. "Instructions for Authors." 3

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Logistical Master Guide: Handling 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine

As drug development and transition metal chelation advance, researchers frequently encounter highly specialized aromatic heterocycles. 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine (PPPT) is a complex triazine deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and transition metal chelation advance, researchers frequently encounter highly specialized aromatic heterocycles. 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine (PPPT) is a complex triazine derivative structurally homologous to established colorimetric reagents like [1]. However, the addition of a phenoxy group significantly increases its lipophilicity (LogP) and alters its safety profile.

This guide provides immediate, step-by-step logistical and safety protocols for handling PPPT. Every procedure detailed below is designed as a self-validating system , ensuring that safety and accuracy are continuously verified throughout the operational workflow.

Chemical Profile & Hazard Causality

To safely handle PPPT, one must understand the causality behind its hazards. Unlike highly water-soluble triazine derivatives (e.g., ferrozine), PPPT is highly lipophilic.

  • Dermal Permeation: The phenoxy and phenyl rings allow the molecule to rapidly partition into non-polar environments, including the lipid bilayer of the human stratum corneum and non-synthetic rubber gloves.

  • Mucous Membrane Irritation: The lone electron pairs on the pyridinyl and triazine nitrogens act as Lewis bases. Upon contact with the aqueous environment of the eyes or respiratory tract, they can cause severe localized irritation.

According to the [2], handling compounds with these physicochemical properties requires specific engineering controls and a tailored Chemical Hygiene Plan (CHP).

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for handling PPPT. The compound's aromaticity causes rapid degradation of natural rubber. Table 1 outlines the required PPE, validated by breakthrough times and mechanistic causality.

Table 1: PPE Requirements and Chemical Compatibility

PPE CategorySpecificationBreakthrough TimeDegradation RatingCausality / Operational Note
Gloves Nitrile (Minimum 5 mil)> 240 minExcellentNitrile's synthetic cross-linking resists lipophilic permeation from phenoxy/phenyl groups.
Gloves Latex (5 mil)< 10 minPoorDo not use. Natural rubber degrades rapidly upon contact with aromatic heterocycles.
Eye Protection ANSI Z87.1 Splash GogglesN/AExcellentPrevents corneal contact with fine triazine powders, which act as basic irritants.
Respiratory N95 or P100 Particulate RespiratorN/AExcellentRequired if handling powder outside a certified fume hood to prevent micro-particulate inhalation.
Body Flame-Resistant Lab CoatN/AGoodProtects against secondary exposure during dissolution in flammable organic solvents (e.g., Ethanol).

Operational Workflow: Weighing and Dissolution

Because PPPT is practically insoluble in water, it must be dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) or absolute Ethanol. The following protocol integrates self-validation steps to ensure both operator safety and experimental integrity.

Step-by-Step Methodology
  • Fume Hood Validation: Before opening the PPPT container, activate the fume hood. Self-Validation: Use a digital anemometer to verify the face velocity is between 80–100 feet per minute (fpm). Do not proceed if the alarm sounds or velocity is low.

  • PPE Integrity Check: Self-Validation: Perform an air-inflation test on your nitrile gloves. Trap air in the glove and squeeze to ensure there are no micro-punctures before donning.

  • Static Mitigation: Triazine powders are prone to static cling, which can cause aerosolization. Use an anti-static zero-stat gun on the weighing boat and utilize a grounded, stainless-steel spatula.

  • Dissolution & Homogenization: Transfer the weighed PPPT to an amber glass vial. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex for 2 minutes, followed by bath sonication for 5 minutes.

  • Optical Validation: Self-Validation: Hold the vial against a direct light source. The solution is fully homogenized only when there is an absolute absence of particulate refraction (no "sparkling" micro-crystals). If refraction is observed, re-sonicate.

SOP Prep Fume Hood Setup Verify 80-100 fpm Weigh Weigh PPPT Powder (Anti-static Spatula) Prep->Weigh Solvent Add Organic Solvent (DMSO or EtOH) Weigh->Solvent Vortex Vortex & Sonicate (5 minutes) Solvent->Vortex Validate Visual Validation (No Particulate Refraction) Vortex->Validate Fail Particulates Present (Re-sonicate) Validate->Fail No Store Store at -20°C (Amber Glass) Validate->Store Yes Fail->Vortex

Fig 1: Self-validating operational workflow for PPPT dissolution.

Spill Response & Decontamination Pathway

In the event of a spill, the primary logistical goal is containment without aerosolization. Sweeping dry PPPT powder with a brush will aerosolize the basic irritant.

Step-by-Step Spill Response
  • Assess & Evacuate: Determine if the spill is minor (< 50 mg) or major (> 50 mg). For major spills, evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • Containment: For minor powder spills, cover the powder with damp paper towels (using 70% Ethanol) to suppress aerosolization. For liquid spills (PPPT in DMSO), surround the spill with an inert absorbent like vermiculite or sand.

  • Collection: Use a plastic scoop to transfer the absorbed material into a High-Density Polyethylene (HDPE) secondary container.

  • Decontamination: Wipe the surface with a 10% bleach solution, followed by 70% Ethanol. Self-Validation: Wipe the dried surface with a clean, dry Kimwipe and inspect it under UV light (if applicable) or visually to ensure no yellow/orange residue remains.

SpillResponse Start Spill Detected (PPPT Powder/Solution) Assess Assess Spill Volume Start->Assess Minor Minor Spill (< 50 mg / < 5 mL) Assess->Minor Major Major Spill (> 50 mg / > 5 mL) Assess->Major PPE Verify PPE (Nitrile, Goggles, N95) Minor->PPE Evacuate Evacuate Lab & Call EHS Major->Evacuate Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Collect in EPA-Compliant Secondary Container Contain->Collect Decon Decontaminate Surface (70% EtOH / Soap) Collect->Decon

Fig 2: Step-by-step spill response and decontamination logic for PPPT.

Disposal & Logistical Plan

PPPT and its solvent mixtures must be disposed of in accordance with [3], which governs hazardous waste generated at academic and research laboratories.

Table 2: Disposal Concentration Thresholds and Logistics

Waste StreamMax Accumulation VolumeMax Storage TimeRequired Container
Solid Waste (PPPT Powder/Contaminated PPE) 1 Quart (Acutely Hazardous limit)6 MonthsHigh-Density Polyethylene (HDPE)
Liquid Waste (PPPT in DMSO/EtOH) 55 Gallons (Satellite Accumulation Area)6 MonthsPTFE-lined Amber Glass

Logistical Rules:

  • Labeling: All waste containers must be labeled with the exact chemical name ("5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine in DMSO") and the primary hazard ("Flammable/Toxic"). Do not use abbreviations.

  • Satellite Accumulation: Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Containers must remain closed at all times unless actively adding waste.

References

  • PubChem. "3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine." National Center for Biotechnology Information. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories (40 CFR Part 262 Subpart K)." United States Environmental Protection Agency. Available at:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.